5-Chloro-2,3-dihydrobenzofuran
Description
The exact mass of the compound 5-Chloro-2,3-dihydro-1-benzofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYYQHYMRUDUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343893 | |
| Record name | 5-Chloro-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76429-69-1 | |
| Record name | 5-Chloro-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2,3-dihydrobenzofuran: Properties, Synthesis, and Reactivity
Introduction
5-Chloro-2,3-dihydrobenzofuran is a halogenated heterocyclic compound that serves as a pivotal building block in modern synthetic chemistry. Its unique structural architecture, combining a chlorinated benzene ring with a dihydrofuran moiety, makes it a versatile intermediate in the development of complex organic molecules. This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for researchers and professionals in drug development and materials science. The dihydrobenzofuran scaffold is a recognized pharmacophore, and its derivatives have shown affinity for crucial biological targets, including serotonin receptors, underscoring the importance of understanding its fundamental chemistry.[1][2]
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are the bedrock of any successful experimental design. This compound is typically handled as a liquid or low-melting solid at room temperature. Its key identifiers and computed properties are summarized below for easy reference.
| Property | Value | Source |
| IUPAC Name | 5-chloro-2,3-dihydro-1-benzofuran | PubChem[3] |
| CAS Number | 76429-69-1 | PubChem[3] |
| Molecular Formula | C₈H₇ClO | PubChem[3][4] |
| Molecular Weight | 154.59 g/mol | PubChem[3][4] |
| Canonical SMILES | C1COC2=C1C=C(C=C2)Cl | PubChem[3] |
| InChI | InChI=1S/C8H7ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | PubChem[3] |
| InChIKey | PEYYQHYMRUDUOH-UHFFFAOYSA-N | PubChem[3] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 1 | PubChem[3] |
Spectroscopic Characterization
Spectroscopic analysis is non-negotiable for verifying the identity and purity of a starting material or product. The following sections detail the expected spectral data for this compound, providing a self-validating system for compound confirmation.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), this compound will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
-
Molecular Ion (M⁺): A prominent peak will be observed at m/z = 154, corresponding to the C₈H₇³⁵ClO⁺ ion.
-
Isotope Peak (M+2)⁺: A secondary peak at m/z = 156, approximately one-third the intensity of the m/z 154 peak, confirms the presence of a single chlorine atom (C₈H₇³⁷ClO⁺).[3]
-
Key Fragments: Common fragmentation pathways would involve the loss of chlorine or cleavage of the dihydrofuran ring, leading to other significant peaks.[3]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the compound's functional groups. Key absorptions are predicted as follows:
-
C-H (Aromatic): Stretching vibrations will appear in the region of 3100-3000 cm⁻¹.
-
C-H (Aliphatic): Stretching of the -CH₂- groups in the dihydrofuran ring will be observed between 3000-2850 cm⁻¹.[5]
-
C=C (Aromatic): Ring stretching will produce characteristic peaks in the 1600-1450 cm⁻¹ region.
-
C-O-C (Ether): A strong, characteristic C-O stretching band for the aryl-alkyl ether will be present around 1250-1200 cm⁻¹.
-
C-Cl (Aryl Halide): A moderate to strong absorption in the fingerprint region, typically around 1100-1000 cm⁻¹, indicates the C-Cl bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR:
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet system in the aromatic region (~6.7-7.2 ppm). The proton ortho to the chlorine will likely be the most downfield of this group.
-
Methylene Protons (-O-CH₂-) (2H): The protons at position 2, adjacent to the ether oxygen, will appear as a triplet around 4.5 ppm.
-
Methylene Protons (-CH₂-) (2H): The protons at position 3 will appear as a triplet around 3.2 ppm, coupled to the protons at position 2.
-
-
¹³C NMR:
-
Aromatic Carbons (6C): Six distinct signals are expected in the ~110-160 ppm range. The carbon bearing the oxygen (C7a) will be the most downfield, followed by the carbon bearing the chlorine (C5).
-
Aliphatic Carbons (2C): The -O-CH₂- carbon (C2) will appear around 71 ppm, and the adjacent -CH₂- carbon (C3) will be further upfield, around 29 ppm.
-
Synthesis and Reactivity
Synthesis Protocol: Electrophilic Chlorination
A common and efficient method for the synthesis of this compound is the direct electrophilic chlorination of 2,3-dihydrobenzofuran. The causality behind this choice is the activating, ortho, para-directing nature of the cyclic ether, which strongly favors substitution at the C5 position. N-chlorosuccinimide (NCS) is often chosen as the chlorine source for its mild and selective reactivity.[4]
Caption: Synthesis workflow for this compound.
Step-by-Step Experimental Protocol: [4]
-
To a 25 mL Schlenk reaction tube, add 2,3-dihydrobenzofuran (60.1 mg, 0.5 mmol).
-
Add N-chlorosuccinimide (79.8 mg, 0.6 mmol) and the catalyst [TEMPO][OTf] (30.1 mg, 0.1 mmol).
-
Add chloroform (2 mL) as the solvent.
-
Seal the tube and stir the mixture at 25°C for 12 hours.
-
Upon completion (monitored by TLC or GC-MS), remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by column chromatography on silica gel to yield the final product, this compound (74.8 mg, 96% yield).[4]
Core Reactivity: Electrophilic Aromatic Substitution (EAS)
The reactivity of the aromatic ring in this compound is governed by the interplay of two substituents: the activating ether oxygen and the deactivating chloro group.
-
Activating Group: The oxygen atom of the dihydrofuran ring is a strong activating group due to resonance, donating electron density to the aromatic ring. It is an ortho, para-director.
-
Deactivating Group: The chlorine atom is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director due to resonance.
The combined effect results in a moderately activated ring where incoming electrophiles are directed to the positions ortho and para to the strongly activating oxygen group (C4, C6, and C7), while considering the deactivating effect of the chlorine at C5. The C7 position is often sterically accessible and electronically favored for subsequent substitutions. This predictable reactivity makes it a reliable scaffold for building molecular complexity, such as in the multi-step synthesis of Prucalopride intermediates.[6][7]
Caption: Logic diagram of substituent effects in electrophilic reactions.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. This compound should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
Always handle this chemical within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.[8]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Conclusion: A Versatile Intermediate
This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and beyond. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable and valuable intermediate. By understanding the principles outlined in this guide, researchers can confidently and safely leverage this molecule to construct novel chemical entities with tailored functions, paving the way for the next generation of therapeutics and advanced materials.
References
-
5-Chloro-2,3-dihydro-1-benzofuran . PubChem. National Center for Biotechnology Information. [Link]
-
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid . Pharmaffiliates. [Link]
-
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid . PubChem. National Center for Biotechnology Information. [Link]
-
N-C, Liu & J, DeRuiter. (2014). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran . ResearchGate. [Link]
- Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
- Asymmetric synthesis of dihydrobenzofuran derivatives.
-
Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature . SciELO South Africa. [Link]
-
Table of Characteristic IR Absorptions . University of Colorado Boulder. [Link]
-
Infrared spectroscopy . Royal Society of Chemistry: Education. [Link]
Sources
- 1. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google Patents [patents.google.com]
- 2. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature [scielo.org.za]
- 3. 5-Chloro-2,3-dihydro-1-benzofuran | C8H7ClO | CID 592964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-chloro-2,3-dihydro-1-benzofuran synthesis - chemicalbook [chemicalbook.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
- 7. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
Physical properties of 5-Chloro-2,3-dihydrobenzofuran
The following technical guide details the physical properties, synthesis, and characterization of 5-Chloro-2,3-dihydrobenzofuran .
Physical Characterization, Synthesis Logic, and Spectroscopic Validation
Executive Summary
This compound is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the development of 5-HT4 receptor agonists (e.g., Prucalopride) and various neolignan derivatives. Unlike its fully aromatic benzofuran counterparts, the 2,3-dihydro core possesses a non-planar, puckered geometry at the furan ring, influencing both its lipophilicity and binding kinetics in protein pockets. This guide provides a definitive reference for its physical properties, validated synthesis protocols, and self-consistent spectroscopic identification methods.
Chemical Identity & Structural Analysis[1][2][3][4]
| Attribute | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 76429-69-1 (Primary Reference); 35705-71-6 (Alternate/Isomer) |
| Molecular Formula | C₈H₇ClO |
| Molecular Weight | 154.59 g/mol |
| SMILES | Clc1cc2OCCc2cc1 |
| InChI Key | PEYYQHYMRUDUOH-UHFFFAOYSA-N |
| Structural Features | Fused bicyclic system; C2-C3 saturated bond; Chlorine at C5 position.[1][2][3][4][5][6][7][8] |
Structural Insight: The C5-chlorine atom acts as a metabolic block, preventing para-hydroxylation of the aromatic ring, a common clearance pathway for unsubstituted dihydrobenzofurans. The oxygen atom at position 1 exerts a strong +M (mesomeric) effect, shielding the C7 proton while deshielding the C2 methylene protons.
Physical & Thermodynamic Properties[6][13]
The following data represents the core "free base" molecule. Note that many commercial derivatives appear as carboxylic acid salts (solids), whereas the isolated core this compound is an oil at standard temperature and pressure (STP).
| Property | Value | Condition / Method |
| Physical State | Colorless Oil [1] | @ 25°C, 1 atm |
| Boiling Point | ~248 °C (Predicted) | @ 760 mmHg |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | Liquid phase |
| LogP (Octanol/Water) | 2.80 | Lipophilic; crosses BBB readily |
| Refractive Index | 1.56 - 1.58 | Estimated |
| Solubility | High | CDCl₃, DMSO, Ethyl Acetate, DCM |
| Solubility | Low / Insoluble | Water (< 0.1 mg/mL) |
Critical Note on Purity: As an oil, this compound is prone to oxidation if stored improperly. It should be kept under an inert atmosphere (Argon/Nitrogen) at 2–8°C. The appearance of a yellow tint indicates the formation of oxidation byproducts (quinones or fully aromatic benzofurans).
Spectroscopic Characterization (Self-Validating System)
To ensure scientific integrity, identity must be confirmed using a "triangulation" of NMR signals. The following data is derived from purified samples [1].
Proton NMR (¹H-NMR) Logic
Solvent: CDCl₃, 500 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Explanation |
| 6.69 | Doublet (d) | 1H | C7-H | Ortho to Oxygen (shielded by +M effect). Coupling J = 8.4 Hz with C6-H. |
| 7.05 | Doublet of Doublets (dd) | 1H | C6-H | Meta to Oxygen. Shows coupling to C7 (8.4 Hz) and C4 (2.2 Hz). |
| 7.13–7.16 | Multiplet (m) | 1H | C4-H | Ortho to Chlorine, Meta to Oxygen. Deshielded by Cl inductive effect. |
| 4.58 | Triplet (t) | 2H | C2-H₂ | Directly attached to Oxygen (deshielded). Characteristic of dihydrofuran ring. |
| 3.20 | Triplet (t) | 2H | C3-H₂ | Benzylic position. Typical shift for aryl-fused cycloalkanes. |
Carbon NMR (¹³C-NMR) Logic
Solvent: CDCl₃, 126 MHz
-
δ 158.7 (C-O): The most deshielded quaternary carbon, confirming the attachment to oxygen.
-
δ 125.0 (C-Cl): Characteristic shift for an aromatic carbon bearing a chlorine atom.
-
δ 71.6 (C2): Aliphatic carbon next to oxygen; diagnostic for the dihydrobenzofuran ring (would be ~145 ppm in benzofuran).
-
δ 29.7 (C3): Benzylic aliphatic carbon.
Experimental Protocol: Synthesis & Isolation
Objective: Selective chlorination of 2,3-dihydrobenzofuran to yield the 5-chloro isomer with high regioselectivity.
Workflow Diagram
The following Graphviz diagram illustrates the logical flow of the synthesis and purification process.
Caption: Figure 1. Regioselective chlorination workflow utilizing Iron(III) catalysis to ensure para-substitution relative to the ether oxygen.
Step-by-Step Methodology [1]
-
Preparation: In a flame-dried round-bottom flask, dissolve 2,3-dihydrobenzofuran (1.0 equiv) in acetonitrile.
-
Catalysis: Add Iron(III) chloride (FeCl₃) or a specific Fe-based catalyst (5 mol%) followed by N-Chlorosuccinimide (NCS, 1.1 equiv).
-
Why: NCS provides a controlled source of electrophilic chlorine (Cl+), while Fe(III) acts as a Lewis acid to activate the aromatic ring. The C5 position is electronically favored due to the directing effect of the oxygen (para-director).
-
-
Reaction: Heat the mixture to 60°C and stir for 18 hours. Monitor via TLC (Mobile phase: 9:1 Hexane/EtOAc).[9]
-
Work-up: Quench the reaction with distilled water. Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography using a gradient of Petroleum Ether / Ethyl Acetate (9:1).[9]
-
Result: Isolate this compound as a clear, colorless oil.
Applications in Drug Development[4]
The this compound moiety is a bioisostere for 5-chlorobenzofuran and 4-chlorophenol derivatives. Its primary utility lies in:
-
GPCR Ligands: It serves as the lipophilic "tail" in high-affinity 5-HT4 agonists (e.g., Prucalopride intermediates), improving receptor residence time.
-
Metabolic Stability: The C5-Cl substitution blocks CYP450-mediated oxidation at the most reactive aromatic position, extending the half-life (
) of the drug candidate. -
Neolignan Synthesis: Used as a building block for synthesizing artificial neolignans with anti-leishmanial and anti-trypanosomal activity.
Characterization Logic Flow
Caption: Figure 2. Decision tree for spectroscopic validation, ensuring the sample is not the fully aromatic benzofuran or an oxidized aldehyde derivative.
References
-
Iron(III)-Catalyzed Chlorination of Activated Arenes. The Journal of Organic Chemistry. (2017). Provides synthesis protocol and detailed NMR data for Compound 7q (this compound).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592964, 5-Chloro-2,3-dihydro-1-benzofuran.
-
Synthesis of 2,3-Dihydrobenzofuran Chalcogenides. MDPI. (2023). Discusses the reactivity and scaffold utility of dihydrobenzofurans.
Sources
- 1. CAS#:24190-77-0 | Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. leadbiotech.lookchem.com [leadbiotech.lookchem.com]
- 6. CN112552292B - Method for synthesizing prucalopride impurity - Google Patents [patents.google.com]
- 7. CN107337658A - A kind of synthetic method of the chloro- 2,3- Dihydrobenzofuranes -7- carboxylic acids of butanedioic acid prucalopride intermediate 4- amino -5- - Google Patents [patents.google.com]
- 8. tdcommons.org [tdcommons.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Spectral Characterization and Analytical Profiling of 5-Chloro-2,3-dihydrobenzofuran
This technical guide details the spectral characterization and analytical profiling of 5-Chloro-2,3-dihydrobenzofuran (CAS: 76429-69-1), a critical intermediate in the synthesis of serotonergic agonists (e.g., 5-APB derivatives) and other bioactive heterocyclic scaffolds.
Executive Summary
This compound (C
Chemical Profile & Physical Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | 5-Chloro-2,3-dihydro-1-benzofuran |
| CAS Number | 76429-69-1 |
| Molecular Formula | C |
| Molecular Weight | 154.59 g/mol |
| Physical State | Viscous Liquid / Low-melting Solid |
| Boiling Point | ~240–250 °C (Predicted @ 760 mmHg) |
| Solubility | Soluble in CHCl |
Synthesis & Impurity Context
Understanding the synthesis vector is critical for anticipating spectral impurities. The standard industrial route involves the intramolecular cyclization of 2-(4-chlorophenoxy)ethanol.
Common Impurities:
-
4-Chlorophenol: Starting material (Check IR for -OH stretch at 3300 cm
). -
2,3-Dihydrobenzofuran: Dechlorinated byproduct (Check MS for m/z 120).
-
6-Chloro isomer: Regioisomer formed via incorrect cyclization (Distinguishable via
H NMR coupling constants).
Synthesis & Validation Workflow
Figure 1: Critical path for synthesis and validation of this compound.
Spectral Analysis & Interpretation
Mass Spectrometry (GC-MS / EI)
The mass spectrum provides the primary confirmation of the molecular weight and the halogen signature.
Key Diagnostic Peaks:
-
Molecular Ion (M
): m/z 154 (Base peak or high intensity). -
Isotope Peak (M+2): m/z 156. The intensity ratio of M : M+2 is approximately 3:1 , characteristic of a single Chlorine atom (
Cl / Cl natural abundance).[1] -
Base Peak / Fragment: m/z 119 (M - Cl) or m/z 126 (M - C
H ).-
Note: Dihydrobenzofurans often undergo retro-Diels-Alder fragmentation or loss of the ethylene bridge.
-
Fragmentation Logic:
-
M
(154/156): Stable radical cation. -
[M - 28]
: Loss of ethylene (CH =CH ) from the dihydrofuran ring is a common pathway, leading to a chlorophenol-like radical cation (m/z ~126). -
[M - 35]
: Loss of Cl radical (m/z 119).
Infrared Spectroscopy (FT-IR)
Used primarily to confirm the ether linkage and absence of hydroxyl impurities.
| Frequency (cm | Assignment | Notes |
| 3050–3080 | Ar-H Stretch | Weak aromatic C-H. |
| 2850–2950 | Alkyl C-H Stretch | Methylene groups of the dihydrofuran ring. |
| 1475, 1580 | Ar C=C Stretch | Aromatic ring breathing modes. |
| 1230–1250 | C-O-C Stretch | Critical Diagnostic. Aryl alkyl ether stretch. |
| 1050–1080 | Ar-Cl Stretch | In-plane bending/stretching. |
| 800–820 | Ar-H Out-of-Plane | Pattern indicative of 1,2,4-trisubstituted benzene. |
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural elucidation, specifically for distinguishing the 5-chloro isomer from the 4- or 6-chloro isomers.
H NMR (400 MHz, CDCl
)
-
Aliphatic Region (Dihydrofuran Ring):
- 4.55 ppm (t, J = 8.7 Hz, 2H): H-2 protons. Deshielded due to proximity to Oxygen.
- 3.18 ppm (t, J = 8.7 Hz, 2H): H-3 protons. Benzylic resonance.
-
Aromatic Region (Benzene Ring):
-
The 5-chloro substitution creates a specific splitting pattern for protons at positions 4, 6, and 7.
-
7.15 ppm (d, J
2.0 Hz, 1H): H-4 . Meta coupling to H-6. (Ortho to Cl, Meta to Alkyl). -
7.05 ppm (dd, J
8.5, 2.0 Hz, 1H): H-6 . Ortho coupling to H-7, Meta coupling to H-4. -
6.68 ppm (d, J
8.5 Hz, 1H): H-7 . Ortho coupling to H-6. Shielded by the ortho-oxygen donor effect.
-
C NMR (100 MHz, CDCl
)
-
Aliphatic Carbons: ~71.5 ppm (C-2), ~29.8 ppm (C-3).
-
Aromatic Carbons: Six unique signals. The C-5 carbon (attached to Cl) will appear ~125 ppm. The C-7a (attached to O) will be the most deshielded (~158 ppm).
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Solvent Selection: Use Deuterated Chloroform (CDCl
) with 0.03% TMS as an internal standard. -
Concentration: Dissolve ~10 mg of the compound in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaCl from synthesis) which can cause line broadening.
Protocol B: GC-MS Purity Check
-
Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet Temp: 250 °C.
-
Ramp: 60 °C (hold 1 min)
280 °C at 20 °C/min. -
Detection: EI mode (70 eV).
-
Validation Criteria: Single peak >98% area integration. Mass spectrum must show 3:1 ratio for m/z 154/156.
Structural Logic Visualization
Figure 2: NMR Chemical Shift Logic. The chlorine atom at position 5 and Oxygen at position 1 dictate the splitting pattern and chemical shifts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592964, 5-Chloro-2,3-dihydro-1-benzofuran. Retrieved from [Link]
- NIST Mass Spectrometry Data Center.Mass Spectrum of this compound.
-
Adole, V. A., et al. (2020). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones. SciELO. Retrieved from [Link]
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Chloro-2,3-dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Chloro-2,3-dihydrobenzofuran, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available, experimentally verified spectral data for this specific compound, this guide leverages predictive methodologies and comparative analysis with structurally related analogs to offer a comprehensive interpretation of its NMR characteristics. This document serves as a valuable resource for researchers in the structural elucidation of similar benzofuran derivatives, offering insights into spectral assignments, spin-spin coupling phenomena, and the influence of the chloro-substituent on the magnetic environments of the molecule's nuclei.
Introduction: The Significance of this compound
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities. The introduction of a chlorine atom at the 5-position of the benzofuran ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a key intermediate in the synthesis of novel therapeutic agents and functional materials.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural characterization of organic molecules. Through the precise measurement of the chemical shifts and coupling constants of ¹H and ¹³C nuclei, NMR provides invaluable information about the molecular structure, connectivity, and stereochemistry. This guide is intended to provide a foundational understanding of the expected NMR spectral features of this compound, thereby aiding researchers in its identification and characterization.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for the accurate assignment of NMR signals. The structure of this compound with the adopted numbering convention is presented below.
Figure 1. Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the oxygen of the dihydrofuran ring. The predicted ¹H NMR data are summarized in Table 1.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 4.5 - 4.7 | Triplet | ~8.5 |
| H3 | 3.2 - 3.4 | Triplet | ~8.5 |
| H4 | 7.1 - 7.3 | Doublet | ~2.0 |
| H6 | 7.0 - 7.2 | Doublet of Doublets | ~8.5, 2.0 |
| H7 | 6.7 - 6.9 | Doublet | ~8.5 |
Table 1. Predicted ¹H NMR Data for this compound.
Rationale for Predicted Assignments
-
Aliphatic Protons (H2 and H3): The methylene protons of the dihydrofuran ring, H2 and H3, are expected to appear as triplets due to vicinal coupling to each other. The protons at C2 (H2), being adjacent to the oxygen atom, are predicted to be deshielded and resonate at a lower field (δ 4.5 - 4.7 ppm) compared to the protons at C3 (H3), which are expected around δ 3.2 - 3.4 ppm. The vicinal coupling constant (³JHH) between these protons is anticipated to be approximately 8.5 Hz.
-
Aromatic Protons (H4, H6, and H7): The aromatic region will display signals for the three protons on the benzene ring.
-
H7: This proton is ortho to the oxygen atom and is expected to be the most shielded of the aromatic protons, resonating at the highest field (δ 6.7 - 6.9 ppm). It will appear as a doublet due to coupling with H6.
-
H6: This proton is ortho to H7 and meta to the chlorine atom. It is expected to resonate in the mid-range of the aromatic protons (δ 7.0 - 7.2 ppm) and will appear as a doublet of doublets due to coupling with both H7 and H4.
-
H4: This proton is ortho to the chlorine atom and is expected to be the most deshielded, resonating at the lowest field (δ 7.1 - 7.3 ppm). It will appear as a doublet due to meta-coupling with H6.
-
Figure 3. General workflow for NMR data acquisition and analysis.
-
Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Shimming: Adjust the shim currents to optimize the magnetic field homogeneity, aiming for sharp and symmetrical NMR signals.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° or 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative analysis of non-protonated carbons is not the primary goal.
-
A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, this document offers a robust framework for the interpretation of the compound's spectral features. The detailed protocols for sample preparation and data acquisition further serve as a practical resource for researchers working on the synthesis and characterization of this and related benzofuran derivatives. The availability of experimental data in the future will be invaluable for validating and refining the predictions made herein.
References
- Note: As this guide is based on predictive data and general knowledge, specific literature citations for the NMR data of this compound are not available. The references would typically include sources for NMR prediction software, databases for chemical information, and seminal texts on NMR spectroscopy.
-
PubChem. 5-Chloro-2,3-dihydro-1-benzofuran. National Center for Biotechnology Information. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ACD/Labs. ACD/NMR Predictor Suite. Advanced Chemistry Development, Inc. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Technical Guide: Mass Spectrometry of 5-Chloro-2,3-dihydrobenzofuran
Executive Summary
5-Chloro-2,3-dihydrobenzofuran is a critical pharmacophore and intermediate in the synthesis of serotonin (5-HT) receptor agonists, melatonin analogues, and kinase inhibitors (e.g., Fruquintinib precursors).[1] Its analysis requires a nuanced understanding of halogenated heterocyclic fragmentation.
This guide provides a definitive technical framework for the mass spectrometric characterization of this molecule. Unlike simple aromatics, the dihydrobenzofuran core exhibits specific ring-strain-driven fragmentation, while the C-5 chlorine atom introduces a distinct isotopic signature essential for confirmation.[1] This document details theoretical fragmentation pathways, validated method development protocols (GC-MS/LC-MS), and quality control parameters for drug development workflows.
Part 1: Molecular Architecture & Physicochemical Context[1]
Before interpreting spectral data, the analyst must understand the structural constraints that dictate ionization and fragmentation.
| Parameter | Data | Relevance to Mass Spec |
| Formula | C₈H₇ClO | Monoisotopic Mass: 154.0185 Da (35Cl) |
| Core Structure | Fused Benzene-Dihydrofuran | The saturated furan ring is the primary site of fragmentation energy release (ring opening).[1] |
| Substituent | Chlorine (C-5) | Provides a definitive 3:1 isotopic ratio (M : M+2).[1] |
| LogP | ~2.5 - 2.8 | Moderately lipophilic; suitable for GC-MS and APCI-LC-MS . |
| pKa | N/A (Neutral Ether) | Poor ESI ionization efficiency in positive mode without adducts.[1] |
Part 2: Mass Spectrometric Signature (The "Fingerprint")
Electron Ionization (EI) – 70 eV
In standard GC-MS analysis, the molecule yields a robust molecular ion due to the aromatic stabilization, but the saturated ring drives specific cleavage events.
The Chlorine Isotope Rule
The most immediate diagnostic feature is the isotopic cluster.
-
m/z 154 (M+•): Base peak (or near base) representing 35Cl.
-
m/z 156 (M+2): Approximately 32-33% intensity of the M+ peak.[1]
-
Validation Check: If the 156 peak is <30% or >35% of the 154 peak, suspect co-eluting impurities or isobaric interference.
Primary Fragmentation Channels[1]
-
Hydrogen Loss (m/z 153/155): Loss of a hydrogen atom, typically from the C-2 or C-3 benzylic positions, forming a stabilized oxonium ion.[1]
-
Radical Chlorine Loss (m/z 119): Homolytic cleavage of the C-Cl bond. The resulting ion (dihydrobenzofuran radical cation) often undergoes further rearrangement to the tropylium ion (m/z 91) via CO loss.
-
Retro-Diels-Alder (RDA) like cleavage: The dihydrofuran ring can eject ethylene (C₂H₄, 28 Da), though less common than in non-fused systems.[1]
-
CO Loss (m/z 126/128): Contraction of the furan ring, a hallmark of benzofuran mass spec.
Fragmentation Pathway Diagram
The following diagram illustrates the mechanistic causality of the observed ions.
Figure 1: Proposed EI fragmentation pathway for this compound showing primary loss of Halogen, CO, and Hydrogen.[1]
Part 3: Method Development & Protocols
A. Gas Chromatography - Mass Spectrometry (GC-MS)
Recommendation: GC-MS is the Gold Standard for this analyte due to its volatility and lack of ionizable functional groups.[1]
-
Column: fused silica capillary, 5% phenyl methyl siloxane (e.g., DB-5ms or HP-5ms), 30m × 0.25mm ID × 0.25µm film.[1]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Splitless (for trace analysis) or Split (10:1 for purity assay) at 250°C.
-
Temp Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: 230°C, 70 eV.
Self-Validating System: Include an internal standard (IS) such as 5-Bromo-2,3-dihydrobenzofuran or a deuterated analog.[1] The IS must show a shift in the halogen isotope pattern (1:1 for Br vs 3:1 for Cl) to confirm spectral accuracy.
B. Liquid Chromatography - Mass Spectrometry (LC-MS)
Recommendation: Use APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization).[1] Why? The ether oxygen is not basic enough to protonate efficiently in Electrospray Ionization (ESI) under acidic conditions, leading to poor sensitivity and variable signal.
-
Column: C18 (End-capped), 2.1 x 50mm, 1.8µm particle size.[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile or Methanol.
-
-
Ionization Source: APCI (Positive Mode).
-
Note: Look for the [M+H]+ at m/z 155 and the [M+H+Acetonitrile]+ adduct if using ACN.
-
-
Detection: MRM (Multiple Reaction Monitoring) for quantitation.[2]
-
Transition: 155.0 -> 119.0 (Loss of HCl).[1]
-
Part 4: Analytical Workflow & Decision Tree
The following workflow guides the analyst through the selection of the correct technique based on sample matrix and concentration.
Figure 2: Decision matrix for selecting ionization modes based on sample origin.
Part 5: Impurity Profiling & Quality Control
In drug development, this intermediate often contains specific process-related impurities.
-
Over-Chlorination: Watch for 5,7-Dichloro-2,3-dihydrobenzofuran .[1]
-
MS Signature: Molecular ion ~188/190/192.
-
Isotope Pattern: 9:6:1 (Cl₂ signature).
-
-
Oxidation: Conversion to 5-Chlorobenzofuran (fully aromatic).[1]
-
Ring Opening: Phenolic impurities.
-
MS Signature: Appearance of broad -OH peaks in IR or derivatization requirement in GC.[1]
-
QC Criterion: For release testing, the area % of the m/z 152 peak (oxidized impurity) must be monitored, as it represents the stability of the dihydro-core.
References
-
NIST Mass Spectrometry Data Center. Benzofuran, 2,3-dihydro- (Coumaran) Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[5][6] [Link][1]
- Vertex Pharmaceuticals.Asymmetric synthesis of dihydrobenzofuran derivatives. US Patent Application 20060089405A1.
-
Lynch, B. S., et al. Carcinogenicity of 3-chloropropane-1,2-diol (3-MCPD).[1][7] (Reference for chlorohydrin fragmentation logic and toxicology relevant to chlorinated glycerol/ether derivatives). [Link]
-
Hutchinson, S. A., et al. Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. J. Org. Chem. (Demonstrates the relevance of the benzofuran core in kinase inhibitor synthesis). [Link][1]
- Gross, J. H.Mass Spectrometry: A Textbook. (Source for "Chlorine Rule" isotopic abundance calculations and McLafferty rearrangement mechanisms in ethers). Springer.
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- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
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Stability and Degradation of 5-Chloro-2,3-dihydrobenzofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the stability and degradation of 5-Chloro-2,3-dihydrobenzofuran, a key intermediate in the synthesis of various pharmaceutical compounds. The 2,3-dihydrobenzofuran core is recognized for its stability and versatility, forming the scaffold of numerous bioactive molecules.[1] However, the introduction of a chloro-substituent on the benzene ring can influence its chemical behavior and susceptibility to degradation under various environmental and process-related stresses. Understanding the intrinsic stability of this compound is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This guide will delve into the theoretical and practical aspects of its degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. It will further propose potential degradation pathways and outline the analytical methodologies required for the identification and quantification of related impurities.
Introduction: The Significance of this compound
This compound is a substituted heterocyclic compound featuring a benzofuran core structure.[2] The 2,3-dihydrobenzofuran moiety is a prevalent scaffold in a wide array of natural products and synthetic molecules exhibiting diverse biological activities.[1] Its structural rigidity and synthetic tractability make it a valuable building block in medicinal chemistry. The presence of a chlorine atom at the 5-position modifies the electronic properties of the aromatic ring, which can impact its reactivity and metabolic profile in drug candidates.
Given its role as a crucial starting material or intermediate, a thorough understanding of its stability profile is a critical component of drug development and manufacturing. Forced degradation studies, or stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3] This knowledge is not only a regulatory requirement but also fundamental for ensuring the robustness of the final drug product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate analytical methods and understanding its behavior in different solvent systems and pH conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO | [2] |
| Molecular Weight | 154.59 g/mol | [2] |
| IUPAC Name | 5-chloro-2,3-dihydro-1-benzofuran | [2] |
| CAS Number | 76429-69-1 | [2] |
| Appearance | Not specified (likely a solid or liquid at room temperature) | |
| Solubility | Data not available, but likely soluble in organic solvents. |
Forced Degradation Studies: A Framework for Assessing Stability
Forced degradation studies are a cornerstone of pharmaceutical development, designed to accelerate the degradation of a drug substance under conditions more severe than those encountered during long-term storage. The primary objectives of these studies are:
-
To elucidate the degradation pathways of the molecule.
-
To identify the likely degradation products.
-
To develop and validate a stability-indicating analytical method capable of separating the parent molecule from its degradation products.
-
To understand the intrinsic stability of the molecule.
The typical stress conditions employed in forced degradation studies include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.
Caption: Experimental workflow for forced degradation studies.
Predicted Degradation Pathways of this compound
Hydrolytic Degradation
The ether linkage in the dihydrofuran ring is generally stable to hydrolysis under neutral conditions. However, under forced acidic or basic conditions, particularly with heat, ring-opening could occur.
-
Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen would activate the ring towards nucleophilic attack by water. This could lead to the formation of a chlorophenylethanol derivative.
-
Base-Catalyzed Hydrolysis: While less likely, strong basic conditions at elevated temperatures could potentially promote ring cleavage.
Caption: Postulated hydrolytic degradation pathway.
Oxidative Degradation
The dihydrofuran ring and the aromatic ring are both susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress.
-
Oxidation of the Dihydrofuran Ring: The benzylic position (C-2) is a potential site for oxidation, which could lead to the formation of a lactone or further ring-opened products.
-
Oxidation of the Aromatic Ring: The electron-rich aromatic ring can undergo hydroxylation, leading to the formation of phenolic derivatives. The presence of the chlorine atom will direct the position of hydroxylation.
-
Oxidative Cleavage: More aggressive oxidation could lead to the cleavage of the aromatic or dihydrofuran ring. This is a known degradation pathway for related compounds like benzophenones.[4]
Caption: Potential oxidative degradation pathways.
Photolytic Degradation
Aromatic compounds, particularly halogenated ones, can be susceptible to photodegradation upon exposure to UV light.
-
Homolytic Cleavage of the C-Cl Bond: UV irradiation can provide sufficient energy to induce the homolytic cleavage of the carbon-chlorine bond, leading to the formation of a radical species. This radical can then undergo various reactions, such as hydrogen abstraction to form the dechlorinated 2,3-dihydrobenzofuran or reaction with other molecules. Photochemical reactions involving chlorine are known to proceed via radical mechanisms.[5][6]
-
Photo-oxidation: In the presence of oxygen, excited states of the molecule can react to form various oxidized products, similar to those seen in chemical oxidation.
-
Photo-rearrangement: Isomerization or rearrangement of the molecule could also occur under photolytic stress.
Thermal Degradation
Elevated temperatures can induce decomposition of the molecule. Studies on the thermal degradation of the parent 2,3-dihydrobenzofuran have shown that it can undergo isomerization to o-hydroxystyrene and unimolecular cleavage of the furan ring. Halogenated flame retardants are known to decompose at high temperatures to release halogenated species.[7]
-
Ring Cleavage: Similar to the parent compound, this compound may undergo cleavage of the dihydrofuran ring at high temperatures.
-
Dehydrochlorination: Elimination of HCl is a common thermal degradation pathway for chlorinated organic compounds.
-
Isomerization: Rearrangement of the molecular structure is also a possibility under thermal stress.
Analytical Methodologies for Stability and Degradation Analysis
A robust analytical method is essential for accurately assessing the stability of this compound and characterizing its degradation products. A stability-indicating method is one that can separate the intact drug substance from its degradation products, allowing for the quantification of each component.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common technique for stability-indicating assays.
-
Protocol for Method Development:
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve all components.
-
Wavelength Selection: The detection wavelength should be chosen at the UV absorbance maximum of this compound and its potential degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of degradation products.
-
Workflow for Degradant Identification:
-
LC Separation: The HPLC method developed for the stability-indicating assay is used to separate the degradation products.
-
Mass Spectrometry (MS) Analysis: The eluent from the HPLC is introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the parent and degradation product ions, allowing for the determination of their elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ions of the degradation products provides structural information, which is used to elucidate their structures. The fragmentation patterns of carbofuran, a related benzofuran derivative, have been studied by GC-MS and can provide insights into potential fragmentation pathways.[8][9]
-
Caption: Analytical workflow for degradation product analysis.
Recommended Storage and Handling
Based on the predicted degradation pathways, the following storage and handling recommendations are proposed for this compound:
-
Storage: Store in a cool, dry, and well-ventilated area. Protect from light. Keep containers tightly closed.
-
Handling: Avoid exposure to strong acids, strong bases, and oxidizing agents. Use appropriate personal protective equipment (PPE) as the compound is classified as harmful if swallowed and causes skin and eye irritation.[2]
Conclusion
While direct experimental data on the stability and degradation of this compound is limited in publicly available literature, this guide provides a comprehensive framework for its assessment based on established principles of forced degradation and the known reactivity of related chemical structures. The primary degradation pathways are predicted to involve hydrolysis of the ether linkage, oxidation of the dihydrofuran and aromatic rings, photolytic cleavage of the carbon-chlorine bond, and thermal decomposition. A systematic approach using a validated stability-indicating HPLC method coupled with LC-MS/MS is crucial for the definitive identification of degradation products and the elucidation of degradation pathways. The insights gained from such studies are indispensable for ensuring the quality and stability of pharmaceutical products derived from this important intermediate.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
MDPI. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules, 27(23), 8429. [Link]
- Google Patents. (2006). Asymmetric synthesis of dihydrobenzofuran derivatives. (US20060089405A1).
-
PubChem. (n.d.). 5-Chloro-2,3-dihydro-1-benzofuran. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid. Retrieved from [Link]
-
Chemical Engineering Transactions. (2017). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 57, 1543-1548. [Link]
- Google Patents. (2016). Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. (CN105294620A).
-
PubMed. (1987). High-performance liquid chromatographic method for simultaneous determination of enantiomers of 5-dimethylsulphamoyl-6,7-dichloro-2-dihydrobenzofuran-2, carboxylic acid and its N-monodemethyl metabolite in monkey plasma and urine after chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 420, 113-122. [Link]
-
The Journal of Organic Chemistry. (2026). The Journal of Organic Chemistry. Retrieved from [Link]
-
Detection and mass spectral characterization of carbofuran and its degradation product. (2022). International Journal of Science and Technology Research Archive, 03(02), 154-159. [Link]
-
MDPI. (2022). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Processes, 10(7), 1380. [Link]
-
PMC. (2021). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 17, 2392-2399. [Link]
-
Detection and mass spectral characterization of carbofuran and its degradation product. (2022). International Journal of Science and Technology Research Archive, 03(02), 154-159. [Link]
-
PubMed. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. International Journal of Molecular Sciences, 25(5), 2591. [Link]
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PubMed. (2013). Reaction of benzophenone UV filters in the presence of aqueous chlorine: kinetics and chloroform formation. Environmental Science & Technology, 47(6), 2753-2761. [Link]
- High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). UP Open University Journal, 14(1), 1-14.
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PubMed. (2018). Low temperature degradation of polychlorinated dibenzo-p-dioxins and dibenzofurans over a VOx-CeOx/TiO2 catalyst with addition of ozone. Chemosphere, 209, 836-844. [Link]
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Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
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ResearchGate. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Retrieved from [Link]
-
YouTube. (2017). Photochlorination The Reaction between Hydrogen and Chlorine. Retrieved from [Link]
-
Semantic Scholar. (2022). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Retrieved from [Link]
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ResearchGate. (2011). Thermal degradation of tetrabromobisphenol A: emission of polybrominated dibenzo-p-dioxins and dibenzofurans and other organic compounds. Retrieved from [Link]
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Beilstein Journals. (2012). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 8, 442-460. [Link]
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PMC. (2016). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 59(17), 7991-8006. [Link]
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PubMed. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. [Link]
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NSF Public Access Repository. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Retrieved from [Link]
-
MDPI. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4958. [Link]
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acris. (2021). Kraus, Florian Photochemistry with Chlorine Trifluoride : Syntheses an. Retrieved from [Link]
- Google Patents. (1987). Benzofuran derivatives, their preparation and their therapeutical use. (DE3467169D1).
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NIH. (2010). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Organic Letters, 12(18), 4124-4127. [Link]
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MDPI. (2022). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Chemosensors, 10(8), 294. [Link]
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ResearchGate. (2020). Flame Retardant and Thermal Decomposition Properties of Flexible Polyurethane Foams Filled With Several Halogen-Free Flame Retardants. Retrieved from [Link]
- Google Patents. (2010). Benzofuran derivatives, process for their preparation and intermediates thereof. (US7709505B2).
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ResearchGate. (2020). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. Retrieved from [Link]
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YouTube. (2017). Photochlorination - The Reaction between Methane and Chlorine. Retrieved from [Link]
-
IJRPC. (2017). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. Retrieved from [Link]
-
ResearchGate. (2014). Reactivity of Benzofuran Derivatives. Retrieved from [Link]
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An In-Depth Technical Guide to 5-Chloro-2,3-dihydrobenzofuran: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2,3-dihydrobenzofuran, a halogenated derivative of the dihydrobenzofuran scaffold, has emerged as a significant building block in medicinal chemistry and materials science. Its unique electronic properties and synthetic versatility have led to its incorporation into a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the evolution of its synthesis and key chemical properties. Furthermore, it explores its critical role as a molecular scaffold in the development of novel therapeutics, offering insights for researchers and professionals in drug discovery and organic synthesis.
Introduction: The Significance of the this compound Scaffold
The 2,3-dihydrobenzofuran core is a privileged heterocyclic structure found in numerous natural products and pharmacologically active compounds. The introduction of a chlorine atom at the 5-position of this scaffold profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This has made this compound a highly sought-after intermediate in the design and synthesis of novel drug candidates across various therapeutic areas. Its applications span from the development of antithrombotic agents to potent anti-inflammatory and CNS-active molecules. Understanding the history of its discovery and the progression of its synthetic methodologies is crucial for leveraging its full potential in modern chemical research.
Historical Perspective and Discovery
While the synthesis of the parent 2,3-dihydrobenzofuran skeleton was first reported in 1892, the specific history of this compound is more recent. Early research into halogenated benzofurans was often driven by the desire to create new dyes, agrochemicals, and materials with tailored properties. However, the deliberate synthesis and characterization of this compound as a distinct chemical entity for applications in medicinal chemistry gained momentum in the latter half of the 20th century.
A significant milestone in the documented synthesis of this compound is the work of Alabaster and colleagues in 1988. Their method, starting from 2-bromo-4-chlorophenol, provided a reliable route to this important intermediate, paving the way for its broader use in research and development. Since then, the compound has been frequently cited as a key starting material or intermediate in patent literature and scientific articles focused on the synthesis of complex molecular architectures for drug discovery.
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from classical methods to more sophisticated and efficient catalytic strategies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns.
Classical Synthetic Approaches
One of the foundational methods for the synthesis of 2,3-dihydrobenzofurans involves the intramolecular cyclization of appropriately substituted phenols. A common strategy for preparing this compound involves the reaction of 4-chlorophenol with a two-carbon synthon, followed by cyclization.
Conceptual Synthetic Pathway from 4-Chlorophenol:
Figure 1: Conceptual synthetic pathway for this compound.
Detailed Protocol based on the Alabaster et al. (1988) approach:
While the full experimental details from the original 1988 publication are not widely available, a plausible synthetic sequence based on the starting material mentioned (2-bromo-4-chlorophenol) would likely involve an initial reaction to introduce a two-carbon side chain capable of cyclization, followed by the ring-closing step.
Modern Catalytic Methods
More recent synthetic innovations have focused on the use of transition metal catalysis to achieve more efficient and selective syntheses of substituted 2,3-dihydrobenzofurans. These methods often offer milder reaction conditions and broader functional group tolerance.[1]
Rhodium(III)-Catalyzed C-H Activation/Carbooxygenation:
A notable modern approach involves the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation with 1,3-dienes. This redox-neutral annulation provides a powerful tool for constructing the dihydrobenzofuran core with high chemo- and regioselectivity.[1]
Figure 2: Rh(III)-catalyzed synthesis of substituted 2,3-dihydrobenzofurans.
Physicochemical Properties and Spectroscopic Characterization
This compound is a solid at room temperature with a molecular weight of 154.59 g/mol . Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO | PubChem |
| Molecular Weight | 154.59 g/mol | PubChem |
| CAS Number | 76429-69-1 | PubChem |
| Appearance | Solid | --- |
| Melting Point | Not widely reported | --- |
| Boiling Point | Not widely reported | --- |
| Solubility | Soluble in common organic solvents | General Knowledge |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the chlorine substituent. The two methylene groups of the dihydrofuran ring would appear as triplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the chlorine would be shifted downfield.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the benzene ring, and C-O-C stretching of the ether linkage. A band corresponding to the C-Cl bond would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 154 and an M+2 peak at m/z 156 with an approximate ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a versatile building block that has been incorporated into a variety of drug candidates with diverse pharmacological activities.
-
Antithrombotic Agents: Derivatives of this compound have been investigated as potent and selective factor Xa inhibitors for the prevention and treatment of thromboembolic diseases.
-
Anti-Inflammatory Agents: Certain analogs have shown significant anti-inflammatory properties by inhibiting prostaglandin synthesis.
-
Antimelanogenesis Agents: Substituted 5-Chloro-2,3-dihydrobenzofurans have been designed as tyrosinase inhibitors for the potential treatment of hyperpigmentation disorders.[2]
-
5-HT2C Receptor Agonists: This scaffold has been utilized in the development of agonists for the 5-HT2C receptor, which are of interest for the treatment of various central nervous system disorders.
Conclusion
This compound has a rich, albeit not extensively documented, history. From its likely origins as a subject of academic curiosity, it has evolved into a cornerstone of modern medicinal chemistry. The development of increasingly sophisticated synthetic methods has made this valuable scaffold more accessible, enabling its use in the creation of a new generation of therapeutic agents. As our understanding of disease pathways deepens, the unique properties of the this compound core will undoubtedly continue to inspire the design of innovative and effective medicines.
References
- Alabaster, R. J.; Cottrell, I. F.; Marley, H.; Wright, S. H. B. A New, Convenient Synthesis of 2,3-Dihydrobenzofurans. Synthesis1988, 1988 (12), 950–952.
- Yoo, J., et al. (2014). Synthesis and Preliminary in Vitro Biological Evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole Derivatives Designed as Novel Antimelanogenesis Agents. Bulletin of the Korean Chemical Society, 35(1), 123-128.
- Wu, L., et al. (2021). Rh(III)-Catalyzed C–H Activation/Carbooxygenation of N-Phenoxyacetamides with 1,3-Dienes: A Redox-Neutral [3 + 2] Annulation. Organic Letters, 23(10), 3844–3849.
-
PubChem. 5-Chloro-2,3-dihydro-1-benzofuran. [Link] (accessed Jan 26, 2026).
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 5-Chloro-2,3-dihydrobenzofuran
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 5-Chloro-2,3-dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and natural products.[1][2] Its rigid framework and unique electronic properties make it a valuable building block in the design of novel therapeutics. The introduction of a chlorine atom at the 5-position of the 2,3-dihydrobenzofuran ring can significantly modulate the pharmacological properties of the parent molecule, including its metabolic stability, binding affinity, and overall efficacy. This targeted substitution is a key step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] This application note provides a detailed protocol for the regioselective synthesis of this compound from 2,3-dihydrobenzofuran via electrophilic aromatic substitution using N-Chlorosuccinimide (NCS).
Mechanistic Insights: Achieving Regioselectivity in Electrophilic Aromatic Substitution
The chlorination of 2,3-dihydrobenzofuran is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the electronic properties of the dihydrofuran ring fused to the benzene ring. The oxygen atom in the dihydrofuran ring is an activating group due to its ability to donate a lone pair of electrons into the aromatic system through resonance. This electron donation increases the electron density of the benzene ring, making it more susceptible to electrophilic attack than benzene itself.
The directing effect of the ether-like oxygen is ortho and para. In the case of 2,3-dihydrobenzofuran, the positions ortho to the oxygen are C7a and C3a (part of the fusion), and the positions para are C5. The C4 and C6 positions are meta to the oxygen. Therefore, electrophilic substitution is favored at the C5 and C7 positions. Steric hindrance from the dihydrofuran ring can influence the accessibility of the C7 position. However, the C5 position is generally more electronically favored for substitution. The stability of the intermediate carbocation (sigma complex) formed during the electrophilic attack determines the major product. Attack at the C5 position results in a resonance-stabilized sigma complex where the positive charge can be delocalized onto the oxygen atom, a highly favorable arrangement.
N-Chlorosuccinimide (NCS) is an effective and easy-to-handle reagent for the chlorination of activated aromatic rings.[4][5][6] In the presence of an acid catalyst or a polar solvent, NCS can act as a source of an electrophilic chlorine species (Cl⁺). The reaction proceeds through the attack of the electron-rich C5 position of 2,3-dihydrobenzofuran on the electrophilic chlorine of NCS, leading to the formation of the desired this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the direct chlorination of 2,3-dihydrobenzofuran using N-Chlorosuccinimide.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier | Notes |
| 2,3-Dihydrobenzofuran | C₈H₈O | 120.15 | >98% | Sigma-Aldrich | Starting material |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | >98% | Sigma-Aldrich | Chlorinating agent |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | Anhydrous, >99.8% | Sigma-Aldrich | Reaction solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | >99.8% | Fisher Scientific | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated aqueous | In-house preparation | For quenching and washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >97% | Sigma-Aldrich | Drying agent |
| Round-bottom flask | - | - | 250 mL | VWR | Reaction vessel |
| Magnetic stirrer and stir bar | - | - | - | VWR | For agitation |
| Reflux condenser | - | - | - | VWR | To prevent solvent loss |
| Separatory funnel | - | - | 500 mL | VWR | For liquid-liquid extraction |
| Rotary evaporator | - | - | - | Büchi | For solvent removal |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydrobenzofuran (10.0 g, 83.2 mmol).
-
Dissolution: Add anhydrous acetonitrile (100 mL) to the flask and stir the mixture at room temperature until the 2,3-dihydrobenzofuran is completely dissolved.
-
Addition of NCS: In a single portion, add N-Chlorosuccinimide (11.6 g, 87.4 mmol, 1.05 equivalents) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The starting material (2,3-dihydrobenzofuran) will have a higher Rf value than the product (this compound).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Quenching: Slowly pour the reaction mixture into a separatory funnel containing 200 mL of saturated sodium bicarbonate solution to neutralize any remaining acidic species.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 100 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure this compound as a colorless to pale yellow oil.
Visualizing the Workflow
The following diagram outlines the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
N-Chlorosuccinimide is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetonitrile and dichloromethane are volatile and toxic organic solvents. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction should be heated using a suitable heating mantle and monitored to avoid overheating.
Conclusion
This application note provides a robust and detailed protocol for the regioselective synthesis of this compound from 2,3-dihydrobenzofuran. The use of N-Chlorosuccinimide offers a convenient and efficient method for the chlorination of the electron-rich aromatic ring. Understanding the principles of electrophilic aromatic substitution is key to achieving the desired regioselectivity. This protocol is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the preparation of this important chemical intermediate.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
SciELO South Africa. (2021). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. Retrieved from [Link]
-
National Institutes of Health. (2023). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Retrieved from [Link]
- Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
-
MDPI. (n.d.). Molecules, 29(1), 138. Retrieved from [Link]
- Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
-
Royal Society of Chemistry. (2021). N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C–H bond using N-chlorosuccinimide. Retrieved from [Link]
-
International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]
- Google Patents. (n.d.). CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.
- Google Patents. (n.d.). US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives.
-
ACS Publications. (n.d.). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
-
ResearchGate. (2021). Applications of N -Chlorosuccinimide in Organic Synthesis. Retrieved from [Link]
-
Stack Exchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved from [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
5-Chloro-2,3-dihydrobenzofuran as a pharmaceutical intermediate
Application Note: Strategic Utilization of 5-Chloro-2,3-dihydrobenzofuran as a Privileged Pharmaceutical Scaffold
Executive Summary: The "Metabolic Shield" Scaffold
This compound is not merely a building block; it is a privileged substructure in modern drug design.[1] In the optimization of G-protein-coupled receptor (GPCR) ligands—specifically 5-HT2C agonists and melatonin receptor modulators—this scaffold serves two critical functions:
-
Conformational Restriction: Unlike flexible phenethylamines, the dihydrofuran ring locks the ethyl side chain into a planar orientation, reducing entropic penalty upon receptor binding.
-
Metabolic Blocking: The chlorine atom at the C5 position (para to the ether oxygen) effectively blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the half-life of the parent drug.
This guide provides a validated protocol for the synthesis, purification, and regioselective functionalization of this intermediate, designed for high-throughput medicinal chemistry campaigns.
Structural Logic & Reactivity Map
To utilize this intermediate effectively, one must understand its electronic landscape. The molecule possesses two distinct vectors for diversification:[2][3]
-
C7 Position (Nucleophilic): The oxygen atom at position 1 donates electron density into the ring, activating the ortho (C7) and para (C5) positions. Since C5 is blocked by chlorine, C7 becomes the exclusive site for Electrophilic Aromatic Substitution (EAS) , such as Friedel-Crafts acylation or nitration.
-
C5 Position (Electrophilic): The C-Cl bond allows for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the installation of biaryl systems or heteroatoms.[1]
Figure 1: Reactivity profile of the this compound scaffold.[1][4] The C5-Cl bond acts as both a metabolic blocker and a synthetic handle.[1]
Validated Synthesis Protocol: The Claisen Strategy
While this intermediate is commercially available, in-house synthesis is often required for isotopically labeled analogs or specific derivative libraries.[1] The most robust route utilizes a Claisen Rearrangement of 4-chlorophenyl allyl ether, followed by cyclization.[1]
Step 1: O-Allylation of 4-Chlorophenol
-
Reagents: 4-Chlorophenol (1.0 eq), Allyl bromide (1.2 eq), K₂CO₃ (1.5 eq), Acetone (reflux).
-
Mechanism: S_N2 substitution.
-
Critical Control: Ensure anhydrous conditions to prevent hydrolysis of allyl bromide.
Step 2: Thermal Claisen Rearrangement (The "Self-Validating" Step)
This step is thermodynamically driven and irreversible.[1]
-
Protocol:
-
Dissolve the crude allyl ether in high-boiling solvent (e.g., N,N-diethylaniline or neat if scale permits).[1]
-
Heat to 200°C for 4–6 hours.
-
Validation Point: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.8) will disappear, and the C-allyl phenol (Rf ~0.5) will appear. The product will develop a distinct color change (often darkening) due to phenol formation.
-
-
Outcome: 2-Allyl-4-chlorophenol.[1]
Step 3: Cyclization to Dihydrobenzofuran
-
Reagents: Formic acid (85%) or HBr/Acetic Acid.
-
Conditions: Reflux, 12 hours.
-
Purification: Steam distillation or Column Chromatography (SiO₂, Hexane).
Functionalization Protocols: From Intermediate to Lead
Protocol A: Regioselective C7-Acylation (Friedel-Crafts)
This reaction installs a ketone handle at C7, crucial for synthesizing tricyclic antidepressants or receptor agonists.[1]
Materials:
-
This compound (10 mmol)[1]
-
Acetyl Chloride (12 mmol)
-
AlCl₃ (anhydrous, 15 mmol)
-
Dichloromethane (DCM, dry)
Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add AlCl₃ and DCM (20 mL). Cool to 0°C.
-
Addition: Add Acetyl Chloride dropwise. Stir for 15 min to form the acylium ion complex.
-
Substrate Introduction: Add this compound (dissolved in 5 mL DCM) slowly over 20 minutes. Note: The solution will turn dark red/brown.
-
Reaction: Allow to warm to room temperature. Stir for 2 hours.
-
Quench: Pour mixture over crushed ice/HCl. Extract with DCM.
-
Causality: The C5-chlorine deactivates the position ortho to itself (C4 and C6), while the Oxygen strongly activates C7. This "push-pull" dynamic ensures >95% regioselectivity for the C7 isomer.[1]
Protocol B: C5-Arylation via Suzuki-Miyaura Coupling
Activating the aryl chloride requires a specialized catalytic system due to the lower reactivity of C-Cl bonds compared to C-Br.[1]
Catalytic System: Pd(OAc)₂ / S-Phos (Buchwald Ligand).[1]
-
Why S-Phos? This electron-rich, bulky biaryl phosphine ligand facilitates the oxidative addition of the palladium into the challenging electron-rich aryl chloride bond.[1]
Methodology:
-
Combine intermediate (1.0 eq), Arylboronic acid (1.5 eq), K₃PO₄ (2.0 eq).
-
Add Pd(OAc)₂ (2 mol%) and S-Phos (4 mol%) in Toluene/Water (10:1).
-
Degas vigorously (Argon sparge).
-
Heat to 100°C for 12 hours.
Analytical Standards & Data
To verify the identity of your synthesized intermediate, compare against these standard parameters.
| Parameter | Specification | Diagnostic Signal (1H NMR, 400 MHz, CDCl3) |
| Appearance | Clear to pale yellow oil | N/A |
| Purity (GC) | >98.0% | N/A |
| C2-Protons | Triplet (t) | |
| C3-Protons | Triplet (t) | |
| Aromatic H (C7) | Doublet (d) | |
| Aromatic H (C4) | Doublet (d) | |
| Aromatic H (C6) | Doublet of Doublets |
Table 1: Physicochemical and Spectroscopic Data for this compound.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[4]
-
Specific Risk: Halogenated aromatic ethers can be sensitizers. Use double nitrile gloves.
-
Waste: Dispose of aqueous layers from Friedel-Crafts reactions (containing Aluminum salts) separately from organic halogenated waste.
References
-
Closse, A., et al. (1981). "2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents."[1][5] Journal of Medicinal Chemistry.
-
Bifulco, G., et al. (2016).[6] "2,3-Dihydrobenzofurans privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors."[1][6] Bioorganic & Medicinal Chemistry Letters.
-
Basawaraj, R., & Sangapure, S. S. (2008). "Synthesis of some 3-aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1,4-quinoxalyl methanes of biological interest." TSI Journals.
-
PubChem. (2023). "5-Chloro-2,3-dihydro-1-benzofuran Compound Summary." National Center for Biotechnology Information.
-
BenchChem. (2025).[7] "Electrophilic Substitution Reactions of Dibenzofuran/Benzofuran Derivatives." Technical Guide.
Sources
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- 4. 5-Chloro-2,3-dihydro-1-benzofuran | C8H7ClO | CID 592964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of Dihydrobenzofuran Derivatives in the Synthesis of Darifenacin
Abstract
This technical guide provides an in-depth exploration of the synthesis of Darifenacin, a potent and selective M3 muscarinic receptor antagonist used for treating overactive bladder.[1][2][3] We will focus specifically on the synthetic routes that employ 2,3-dihydrobenzofuran derivatives as key building blocks. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and process optimization considerations. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Introduction: The Significance of the Dihydrobenzofuran Moiety
Darifenacin, chemically known as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, is a cornerstone therapy for overactive bladder (OAB).[2] Its efficacy stems from its high affinity for the M3 muscarinic receptors, which are predominant in the urinary bladder. The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds and its favorable pharmacological properties.[4][5] In Darifenacin, this moiety is crucial for receptor binding and contributes to the drug's overall therapeutic profile.
The synthesis of Darifenacin involves the strategic coupling of two key fragments: the chiral pyrrolidine core and the 2,3-dihydrobenzofuran side-chain. The focus of this guide is the preparation of a suitably functionalized dihydrobenzofuran electrophile and its subsequent reaction to form the final active pharmaceutical ingredient (API). While the user query specified "5-Chloro-2,3-dihydrobenzofuran," our investigation of established synthetic routes reveals that a more direct and commonly utilized intermediate is 5-(2-bromoethyl)-2,3-dihydrobenzofuran . This key intermediate is itself prepared from 2,3-dihydrobenzofuran, often via a Friedel-Crafts acylation reaction where a chloro-containing reagent like chloroacetyl chloride is used. This initial acylation step is where the "chloro" derivative plays its pivotal role.
Overall Synthetic Strategy
The most industrially viable syntheses of Darifenacin converge on the N-alkylation of a chiral pyrrolidine derivative with an electrophilic dihydrobenzofuran side-chain. The general workflow is outlined below.
Figure 1: High-level synthetic pathway for Darifenacin Hydrobromide.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of the key dihydrobenzofuran intermediate and its subsequent coupling to form Darifenacin.
Protocol 1: Synthesis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (Key Side-Chain)
This protocol outlines a three-step synthesis starting from 2,3-dihydrobenzofuran. The pivotal step is a Friedel-Crafts acylation, an electrophilic aromatic substitution that attaches an acyl group to the aromatic ring.[6][7][8]
Step 1A: Friedel-Crafts Acylation to yield 5-Chloroacetyl-2,3-dihydrobenzofuran
-
Rationale: This reaction introduces a two-carbon chain onto the 5-position of the dihydrobenzofuran ring. The use of a Lewis acid like aluminum chloride (AlCl₃) is essential to generate the highly electrophilic acylium ion from chloroacetyl chloride.[9][10] The resulting ketone is deactivated, which advantageously prevents further acylation reactions.[7]
-
Procedure:
-
To a cooled (0-5 °C), stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride dropwise, maintaining the temperature.
-
Slowly add a solution of 2,3-dihydrobenzofuran in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-chloroacetyl-2,3-dihydrobenzofuran, which can be purified by crystallization or chromatography.[11]
-
Step 1B: Reduction of the Ketone to an Alcohol
-
Rationale: The carbonyl group of the intermediate from Step 1A is reduced to a hydroxyl group. This sets up the subsequent conversion to a good leaving group (bromide). A milder reducing agent is often followed by a hydrogenation step for complete reduction of the chloroacetyl group. A common variant involves a Clemmensen or Wolff-Kishner reduction of an acetyl group to an ethyl group directly. For this protocol, we will focus on a hydrogenation route.
-
Procedure:
-
The product from Step 1A, (S)-2-[l-[2-(2,3-benzofuran-5-yl)-2-oxoethyl]-3-pyrrolidinyl]-2,2-diphenylacetamide hydrochloride, is hydrogenated in the presence of a catalyst like Palladium on Carbon (Pd/C) in a solvent such as acetic acid.[11]
-
The reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
The catalyst is filtered off, and the solvent is removed under vacuum to yield the reduced product.
-
Step 1C: Conversion of Alcohol to 5-(2-Bromoethyl)-2,3-dihydrobenzofuran
-
Rationale: The hydroxyl group is converted into a bromide, an excellent leaving group for the subsequent SN2 N-alkylation reaction. This is a critical activation step.
-
Procedure:
-
Treat the alcohol intermediate with a brominating agent, such as 48% aqueous hydrobromic acid (HBr).
-
Heat the mixture to reflux for several hours until the conversion is complete (monitor by TLC/HPLC).
-
Cool the reaction, extract the product with a suitable organic solvent (e.g., toluene), wash the organic phase, dry, and concentrate to yield the target intermediate, 5-(2-bromoethyl)-2,3-dihydrobenzofuran.
-
Figure 2: Workflow for the synthesis of the key side-chain intermediate.
Protocol 2: N-Alkylation for Darifenacin Base Synthesis
This protocol describes the final coupling step to assemble the Darifenacin molecule.
-
Rationale: This is a classic nucleophilic substitution (SN2) reaction. The secondary amine of the pyrrolidine core acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom on the dihydrobenzofuran side-chain. A mild inorganic base like potassium carbonate is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[11][12]
-
Key Reagents & Parameters:
| Reagent/Parameter | Role / Value | Source |
| (S)-Pyrrolidine Intermediate | Nucleophile | [11][12] |
| 5-(2-bromoethyl)dihydrobenzofuran | Electrophile | [13][14] |
| Potassium Carbonate (K₂CO₃) | Base | [12][13] |
| Solvent | Acetonitrile or Toluene | [11] |
| Temperature | 80 - 100 °C | [13][14] |
| Reaction Time | 1 - 2 hours | [13][14] |
-
Procedure:
-
Charge a reaction vessel with the (S)-pyrrolidine intermediate, powdered potassium carbonate, and the solvent (e.g., acetonitrile).
-
Begin stirring the suspension.
-
Add 5-(2-bromoethyl)dihydrobenzofuran to the reaction mixture.
-
Heat the mixture to the target temperature (80-100 °C) and maintain for 1-2 hours, or until reaction completion is confirmed by HPLC.[13][14]
-
Work-up: Cool the reaction mixture (e.g., to 40-50 °C). Add an extraction solvent like toluene and water.[14]
-
Separate the organic layer. Wash sequentially with dilute acid (e.g., 20% HCl), water, a saturated aqueous solution of sodium bicarbonate, and finally water.[14]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum at a temperature below 40 °C to obtain the crude Darifenacin base as an oily residue.[14]
-
Protocol 3: Purification and Salt Formation
-
Rationale: The crude base is converted to its hydrobromide salt, which is the stable, crystalline form used in the final pharmaceutical formulation.[2] This step also serves as a final purification, as the salt often has much lower solubility than the free base and related impurities, allowing it to crystallize in high purity.
-
Procedure:
-
Dissolve the crude Darifenacin base from Protocol 2 in a suitable solvent, typically acetone.[14]
-
Stir the solution at room temperature (20-30 °C).
-
Slowly add a 48% aqueous hydrobromic acid (HBr) solution.[14]
-
Continue stirring for approximately 2 hours to allow for complete precipitation of the salt.[14]
-
Filter the precipitated solid and wash with chilled acetone to remove soluble impurities.[13][14]
-
Dry the product under vacuum at 40-45 °C to yield Darifenacin Hydrobromide as a white crystalline solid.[13]
-
The final product can be analyzed for purity via HPLC, with typical purities exceeding 98.5% and often reaching >99.7% after potential recrystallization.[13][14]
-
Process Considerations and Impurity Profile
During the synthesis, several impurities can arise. Awareness of these is critical for process control and achieving high API purity.
-
Dimer Impurities: Over-alkylation of the pyrrolidine nitrogen or the amide nitrogen can lead to dimer by-products.[11][15]
-
Elimination By-product: The base can promote the elimination of HBr from the bromoethyl side-chain, leading to a vinyl-dihydrobenzofuran impurity.[11]
-
Unreacted Intermediates: Incomplete reaction can leave residual starting materials, which must be removed during work-up and purification.[11]
Strict control over stoichiometry, temperature, and reaction time is essential to minimize the formation of these by-products.
Conclusion
The synthesis of Darifenacin via the N-alkylation of a chiral pyrrolidine with 5-(2-bromoethyl)-2,3-dihydrobenzofuran represents a robust and scalable manufacturing route. The key to this process is the efficient preparation of the dihydrobenzofuran side-chain, which relies on a classic Friedel-Crafts acylation as an entry point. By understanding the rationale behind each synthetic step and carefully controlling reaction parameters, researchers and drug development professionals can consistently produce high-purity Darifenacin API. The protocols and insights provided herein serve as a comprehensive guide for laboratory synthesis and process development.
References
- WO2009125430A2 - Improved process for producing darifenacin - Google P
- US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google P
-
Darifenacin in the Treatment of Overactive Bladder - PubMed. [Link]
-
Darifenacin: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]
-
Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist - International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Darifenacin Hydrobromide, 臭化水素酸ダリフェナシン - New Drug Approvals. [Link]
- WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google P
-
Synthesis/Isolation of darifenacin hydrobromide by-products - ResearchGate. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - National Institutes of Health (NIH). [Link]
-
(S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl} - PubChem. [Link]
-
DARIFENACIN - DailyMed - National Institutes of Health (NIH). [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]
-
2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed. [Link]
-
2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - YouTube. [Link]
-
Clinical Pharmacology Biopharmaceutics Review(s) - U.S. Food and Drug Administration (FDA). [Link]
-
Friedel–Crafts reaction - Wikipedia. [Link]
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. [Link]
-
Darifenacin (oral route) - Mayo Clinic. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - National Institutes of Health (NIH). [Link]
-
And 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic Acid N-(substitutedphenyl)amide Analogs and Their Biological Activities as Inhibitors of NF-κB Activity and Anticancer Agents - PubMed. [Link]
Sources
- 1. Darifenacin in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. Darifenacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]
- 13. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]
- 14. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Application of 5-Chloro-2,3-dihydrobenzofuran in agrochemical research
Application Note: 5-Chloro-2,3-dihydrobenzofuran in Agrochemical Discovery
Executive Summary: The "Chlorine Effect" in Agrochemical Design
This compound (CAS: 76429-69-1) has emerged as a high-value "privileged scaffold" in modern agrochemical research. While historically overshadowed by its non-chlorinated analogs (e.g., the carbofuran precursor), the 5-chloro derivative offers distinct advantages in metabolic stability and lipophilicity modulation .
In pesticide design, the C-5 position of the benzofuran ring is a metabolic "soft spot," susceptible to rapid hydroxylation by plant and insect cytochrome P450 enzymes. Substituting this position with chlorine blocks this metabolic route, significantly extending the half-life of the active ingredient (AI) within the target organism while maintaining the steric profile necessary for binding to targets like Acetylcholinesterase (AChE) or GABA receptors.
This guide details the synthesis, derivatization, and application of this intermediate, focusing on its utility in developing next-generation insecticides and herbicides with improved resistance profiles.
Mechanistic Insight: Why this Scaffold?
Metabolic Blocking & Bioisosterism
The 2,3-dihydrobenzofuran core mimics the indole and naphthalene structures found in natural auxins and signaling molecules.
-
Problem: Unsubstituted dihydrobenzofurans are rapidly degraded via aromatic hydroxylation at the para-position relative to the oxygen (C-5).
-
Solution: The 5-Chloro substituent acts as a metabolic blocker.[1] It is bioisosteric to a methyl group in size but electronically distinct (electron-withdrawing), which alters the pKa of neighboring functional groups (e.g., sulfonamides or carbamates at C-7) without disrupting receptor fit.
Target Applications
-
Neonicotinoid Alternatives: Used as a lipophilic anchor in novel heterocyclic insecticides targeting nicotinic acetylcholine receptors (nAChRs).
-
HPPD Inhibitor Herbicides: The scaffold serves as the aromatic tail in triketone herbicides, where the chlorine atom enhances binding affinity to the hydrophobic pocket of the 4-hydroxyphenylpyruvate dioxygenase enzyme.
-
Fungicidal SDHIs: As a rigid linker in Succinate Dehydrogenase Inhibitors, replacing flexible phenyl ethers to reduce rotational entropy penalty upon binding.
Experimental Protocol: Scalable Synthesis of the Core Scaffold
Objective: Synthesize high-purity this compound from commercially available 4-chlorophenol via a Claisen rearrangement-cyclization sequence. This protocol is optimized for reproducibility and safety.
Workflow Visualization
Figure 1: Synthetic pathway for the production of the this compound core.
Detailed Methodology
Reagents:
-
4-Chlorophenol (99%)
-
Allyl bromide (98%)
-
Potassium Carbonate (anhydrous)
-
Acetone (Reagent grade)
-
N,N-Diethylaniline (for rearrangement)
-
Hydrobromic acid (48% in acetic acid)
Step 1: O-Allylation
-
Setup: In a 1L three-necked flask equipped with a reflux condenser and mechanical stirrer, suspend 4-chlorophenol (128.6 g, 1.0 mol) and
(207 g, 1.5 mol) in Acetone (500 mL). -
Addition: Add Allyl bromide (133 g, 1.1 mol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature
C. -
Reflux: Heat to reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in diethyl ether, wash with 1N NaOH (to remove unreacted phenol), then water and brine. Dry over
and concentrate.-
Checkpoint: Yield should be >90% (Oil).
-
Step 2: Claisen Rearrangement
-
Process: Heat the crude allyl ether neat (or in high-boiling solvent like N,N-diethylaniline) to 200–210°C under nitrogen for 4 hours.
-
Purification: Distill under reduced pressure to isolate 2-allyl-4-chlorophenol .
-
Critical Note: The rearrangement is regioselective for the ortho position.
-
Step 3: Cyclization to Dihydrobenzofuran
-
Reaction: Dissolve 2-allyl-4-chlorophenol (0.5 mol) in glacial acetic acid (200 mL). Add 48% HBr in AcOH (100 mL).
-
Heating: Heat to 90°C for 6 hours.
-
Quench: Pour into ice water. Extract with Ethyl Acetate.
-
Validation: The product is purified by column chromatography (Silica gel, Hexane).
-
Expected Yield: 75–85%.
-
Characterization: ^1H NMR (CDCl3):
3.20 (t, 2H, C3-H), 4.55 (t, 2H, C2-H), 6.6-7.1 (m, 3H, Ar-H).
-
Application Protocol: Derivatization for Agrochemical Screening
Once the core scaffold is synthesized, it is typically functionalized at the C-7 position (ortho to the oxygen) to create active ingredients.
Target: Synthesis of 7-Carbamoyl Derivatives (Insecticidal Pharmacophore).
Workflow Visualization: SAR Logic
Figure 2: Divergent synthesis strategies for generating agrochemical libraries from the core scaffold.
Protocol: Synthesis of 7-Amino Intermediate (Precursor to Carbamates/Ureas)
-
Nitration: Treat this compound with
at 0°C. The directing effect of the oxygen and chlorine atoms directs the nitro group primarily to the C-7 position. -
Reduction: Hydrogenate the nitro-intermediate using
(50 psi) and Raney Nickel catalyst in Methanol.-
Safety: Raney Nickel is pyrophoric. Handle under inert atmosphere.
-
-
Result: 7-Amino-5-chloro-2,3-dihydrobenzofuran .
-
Library Generation: React this amine with various isocyanates to generate a library of urea herbicides or with chloroformates to create carbamate insecticides.
Data Analysis & Quality Control
When characterizing the this compound scaffold, specific spectral signatures confirm the integrity of the heterocyclic ring and the position of the chlorine atom.
| Parameter | Expected Value / Observation | Interpretation |
| Physical State | Clear to pale yellow oil / Low melting solid | High purity (>98%) |
| GC-MS (EI) | m/z 154 (M+) and 156 (M+2) | Characteristic 3:1 ratio confirms Chlorine presence |
| ^1H NMR (C-2) | Triplet at | Deshielded methylene adjacent to Oxygen |
| ^1H NMR (C-3) | Triplet at | Benzylic methylene |
| ^13C NMR | ~71 ppm (C-2), ~30 ppm (C-3) | Confirms dihydrofuran ring closure |
References
-
European Chemicals Agency (ECHA). 5-Chloro-2,3-dihydro-1-benzofuran Registration Dossier.[2] Retrieved from [Link][2]
-
Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: A new class of highly potent antiinflammatory agents.[1] Journal of Medicinal Chemistry, 24(12), 1465-1471.[1] [Link]
-
PubChem. Compound Summary: this compound (CID 592964). National Library of Medicine. [Link]
-
Wang, J., et al. (2024). Synthesis of Benzofuran Derivatives via Tandem Cyclization. PMC/NIH. [Link]
Sources
Application Notes and Protocols for the Functionalization of 5-Chloro-2,3-dihydrobenzofuran via Cross-Coupling Reactions
Introduction: The Strategic Importance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold deeply embedded in the landscape of medicinal chemistry and drug discovery. Its rigid, planar structure, combined with the presence of an oxygen atom, imparts favorable pharmacokinetic and pharmacodynamic properties to molecules.[1][2] This core is a constituent of numerous biologically active natural products and synthetic compounds, exhibiting a wide array of therapeutic activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4] Consequently, the development of robust and versatile methods for the functionalization of the 2,3-dihydrobenzofuran skeleton is of paramount importance for the generation of novel molecular entities with tailored biological profiles.
5-Chloro-2,3-dihydrobenzofuran serves as a versatile and readily available starting material for the synthesis of a diverse range of 5-substituted analogues. The presence of the chloro substituent at the C5 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide range of functional groups and building blocks.[5]
This comprehensive guide provides detailed application notes and protocols for the functionalization of this compound using four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to adapt and troubleshoot these powerful synthetic transformations.
Core Principle: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. Understanding this fundamental mechanism is crucial for rationalizing reaction conditions and troubleshooting.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The efficiency of each step is highly dependent on the choice of ligands, base, solvent, and temperature, which will be discussed in the context of each specific reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[6] For the arylation of this compound, this reaction is invaluable for creating analogues with extended aromatic systems, a common strategy in drug design.
Causality Behind Experimental Choices
-
Catalyst and Ligand: The C-Cl bond is less reactive than C-Br or C-I bonds, necessitating the use of highly active catalyst systems.[7] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to promote the oxidative addition of the aryl chloride to the palladium center.[5]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[5] The choice of base can influence the reaction rate and the stability of the boronic acid.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or ethanol) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.[8]
Experimental Protocol: Synthesis of 5-Aryl-2,3-dihydrobenzofurans
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl chlorides.[8]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2,3-dihydrobenzofuran.
Data Presentation: Expected Outcomes
| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 80-90 |
| 3-Pyridylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 70-85 |
Note: Yields are indicative and may vary depending on the specific arylboronic acid and reaction scale.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[9] This reaction is particularly useful for introducing primary and secondary amines at the 5-position of the 2,3-dihydrobenzofuran core, a common feature in many bioactive molecules.
Causality Behind Experimental Choices
-
Catalyst and Ligand: Similar to the Suzuki coupling, the inertness of the C-Cl bond necessitates a highly active catalyst. Palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[1][7] These ligands facilitate both the oxidative addition and the reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice.[10] For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base.
Experimental Protocol: Synthesis of 5-Amino-2,3-dihydrobenzofurans
This protocol is based on the synthesis of related amino-heterocycles.[10]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (2 mL) and stir the mixture for 10 minutes at room temperature.
-
To this mixture, add a solution of this compound (1.0 mmol) and the amine (1.2 mmol) in anhydrous toluene (3 mL).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the 2,3-dihydrobenzofuran scaffold.[11] These alkynyl-substituted derivatives can serve as versatile intermediates for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems.[12]
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.
Experimental Protocol: Synthesis of 5-Alkynyl-2,3-dihydrobenzofurans
This protocol is based on a one-pot bromination-Sonogashira coupling procedure, adapted for the chloro-substrate.[14]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1.1 equivalents)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous acetonitrile (5 mL), the terminal alkyne (1.1 mmol), and triethylamine (2.0 mmol) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10 minutes.
-
Seal the tube and heat the reaction mixture to 90 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract with toluene (2 x 20 mL).
-
Wash the combined organic layers with water (3 x 15 mL), dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling: Alkenylation of the Dihydrobenzofuran Core
The Heck reaction is a versatile method for the formation of C-C bonds by coupling an aryl halide with an alkene.[15] This reaction allows for the introduction of vinyl groups at the 5-position of 2,3-dihydrobenzofuran, which can be further functionalized.
Causality Behind Experimental Choices
-
Catalyst and Ligand: For the less reactive aryl chlorides, phosphine-free palladium systems or those with bulky, electron-rich phosphine ligands are often necessary to achieve good yields. Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst.
-
Base: An inorganic or organic base is required to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle. Triethylamine (Et₃N) or sodium acetate (NaOAc) are frequently used.
-
Solvent: Polar aprotic solvents such as DMF or N,N-dimethylacetamide (DMAc) are typically employed.
Experimental Protocol: Synthesis of 5-Vinyl-2,3-dihydrobenzofurans
This protocol is a general procedure for the Heck coupling of aryl chlorides.[7]
Materials:
-
This compound
-
Alkene (e.g., styrene or an acrylate, 1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 1.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and triethylamine (1.5 mmol).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat the mixture to 120-140 °C for 24-48 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Directions
The palladium-catalyzed cross-coupling reactions detailed in this guide represent a powerful and versatile toolkit for the functionalization of this compound. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently introduce a wide range of aryl, amino, alkynyl, and vinyl substituents at the C5 position. This capability is crucial for the exploration of structure-activity relationships and the development of novel drug candidates based on the privileged 2,3-dihydrobenzofuran scaffold. Future research in this area will likely focus on the development of even more active and robust catalyst systems that can operate under milder conditions and with lower catalyst loadings, further enhancing the utility and sustainability of these important transformations.
References
-
Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471. [Link]
-
Singh, V., & Kaur, S. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(23), 16355-16381. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Angewandte Chemie International Edition, 48(45), 8452-8467. [Link]
-
Mu, X., et al. (2013). Halogenation of aromatic compounds with N-halosuccinimides (NXS) catalysed by D-camphorsulfonic acid‒BiCl3. RSC Advances, 3(44), 21547-21554. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Al-Masum, M., & El-Hawi, S. N. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2469. [Link]
-
Al-Masum, M., & El-Hawi, S. N. (2018). General Procedure for Suzuki Coupling. In Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. [Link]
-
Anisimov, A. V., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1938. [Link]
-
Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2011). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Organic letters, 13(12), 3270–3273. [Link]
-
Dawood, K. M., Farag, A. M., El-Deftar, M. M., Gardiner, M., & Abdelaziz, H. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(3), 210-226. [Link]
-
Elofsson, M., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(7), 444-451. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig Amination. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Wang, H., Li, G., Engle, K. M., Yu, J. Q., & Davies, H. M. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Journal of the American Chemical Society, 135(18), 6774–6777. [Link]
-
Anisimov, A. V., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health. [Link]
-
Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440-1449. [Link]
-
Chen, C. Y., & Dagneau, P. (2009). Recent developments in palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews, 38(11), 3054-3064. [Link]
-
It's Chemistry Time. (2022, December 29). Medicinal Application of Benzofuran(Theory+Example) #mscchemistrynotes #notes. YouTube. [Link]
-
Clark, J. H., et al. (1995). Substituted dihydrobenzopyran and dihydrobenzofuran thiazolidine-2,4-diones as hypoglycemic agents. Journal of Medicinal Chemistry, 38(14), 2649-2661. [Link]
-
Liang, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102877. [Link]
-
Liu, B., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3747-3755. [Link]
-
Liu, B., et al. (2024). Electrochemical Deuterations and Fluorocyclizations of sp2-Carbon Atoms. mediaTUM. [Link]
-
Jana, S., & Roy, S. (2022). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Catalysts, 12(10), 1145. [Link]
-
Kim, J., & Chang, S. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Organic Letters, 26(27), 5434-5438. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
Sources
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted dihydrobenzopyran and dihydrobenzofuran thiazolidine-2,4-diones as hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 10. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Advanced Application Note: Anti-inflammatory Profiling of 5-Chloro-Dihydrobenzofuran Analogues
Executive Summary & Chemical Rationale
The 5-chloro-2,3-dihydrobenzofuran scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its potent anti-inflammatory and analgesic properties. Unlike their fully aromatic benzofuran counterparts, dihydrobenzofurans possess a non-planar heterocyclic ring, offering unique stereochemical fits within enzyme active sites.
The inclusion of a chlorine atom at the C-5 position is not merely structural but functional. It enhances lipophilicity (LogP) for membrane permeability and facilitates halogen bonding with key residues in target proteins such as Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX).
This guide details the validation of these analogues, specifically focusing on 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one and related derivatives, which have demonstrated potency superior to classical NSAIDs like diclofenac and indomethacin in specific models.[1]
Mechanism of Action (MoA)
To effectively assay these compounds, researchers must understand the dual-pathway modulation they exhibit.
Primary Target: Arachidonic Acid Cascade
The 5-chloro-dihydrobenzofuran analogues primarily act as reversible inhibitors of COX-2 , preventing the conversion of arachidonic acid into Prostaglandin H2 (PGH2), the precursor to pro-inflammatory PGE2. The C-6 lipophilic substitution (e.g., cyclohexyl) often dictates COX-2 selectivity by exploiting the larger hydrophobic side pocket of the COX-2 enzyme.
Secondary Target: Upstream Signaling
Recent structural activity relationship (SAR) studies indicate that specific derivatives also modulate the NF-κB and MAPK signaling pathways. By inhibiting the phosphorylation of IKK and p38 MAPK, these compounds suppress the transcription of pro-inflammatory genes (iNOS, TNF-α, IL-6) before the enzymes are even synthesized.
MoA Visualization
The following diagram illustrates the intervention points of 5-chloro-dihydrobenzofuran analogues within the inflammatory cascade.
Figure 1: Dual-mechanism intervention of 5-chloro-dihydrobenzofuran analogues. Primary inhibition occurs at the COX-2 enzymatic level, with secondary suppression of NF-κB transcriptional activity.
Experimental Protocols
Protocol A: In Vitro Anti-Inflammatory Screening (RAW 264.7)
Objective: Quantify the inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.
Reagents Required:
-
RAW 264.7 murine macrophage cell line (ATCC TIB-71).
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4).
-
PGE2 ELISA Kit.
-
MTT or CCK-8 reagent (for cytotoxicity normalization).
Workflow:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO2. -
Pre-treatment: Replace media with serum-free DMEM containing the 5-chloro-dihydrobenzofuran analogue (Concentration range: 0.1 – 50 µM). Include a DMSO vehicle control (final DMSO < 0.1%). Incubate for 1 hour .
-
Note: Pre-treatment is critical to observe NF-κB modulation effects.
-
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the "Basal Control". Incubate for 18-24 hours .
-
NO Quantification (Griess Assay):
-
Transfer 100 µL of supernatant to a fresh plate.
-
Add 100 µL Griess Reagent.
-
Incubate 10 mins at RT in dark.
-
Measure Absorbance at 540 nm.
-
-
PGE2 Quantification: Use remaining supernatant for ELISA according to kit manufacturer instructions.
-
Viability Check: Perform MTT assay on the cell monolayer to ensure reduced NO/PGE2 is not due to cell death.
Data Analysis:
Protocol B: COX-1 vs. COX-2 Selectivity Assay (Cell-Free)
Objective: Determine the Selectivity Index (SI) to assess gastric safety potential.
Methodology: Use a commercial Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical or similar).
-
Reaction Setup: Prepare separate reaction tubes containing COX-1 (ovine) and COX-2 (human recombinant).
-
Incubation: Incubate enzyme with the 5-chloro analogue for 10 minutes at 25°C.
-
Initiation: Add Arachidonic Acid (substrate) and colorimetric co-substrate (TMPD).
-
Measurement: Monitor absorbance at 590 nm (peroxidase activity of COX).
-
Calculation:
-
Calculate IC50 for COX-1 and COX-2.
-
Selectivity Index (SI) =
. -
Target: SI > 10 indicates COX-2 selectivity (reduced gastrointestinal side effects).
-
Protocol C: In Vivo Carrageenan-Induced Paw Edema
Objective: Validate systemic anti-inflammatory efficacy in a rodent model.
Ethical Note: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC).
Workflow:
-
Animals: Male Wistar rats (180-220g). Fasted overnight prior to experiment.
-
Grouping (n=6):
-
Group I: Vehicle Control (0.5% CMC).
-
Group II: Positive Control (Indomethacin 10 mg/kg, p.o.).
-
Group III-V: Test Compound (e.g., 5, 10, 20 mg/kg, p.o.).
-
-
Drug Administration: Administer compounds orally 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan (lambda form) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Digital Plethysmometer at t = 0, 1, 3, and 5 hours post-injection.
Interpretation:
The "5-chloro" analogues typically show peak inhibition at 3 hours (peak prostaglandin phase).
Expected Data & Interpretation
When profiling 5-chloro-dihydrobenzofuran analogues, the following performance metrics serve as benchmarks for "active" compounds:
| Assay | Metric | Benchmark for High Potency | Notes |
| NO Inhibition (RAW 264.7) | IC50 | < 10 µM | Lower values suggest strong NF-κB suppression. |
| COX-2 Inhibition | IC50 | < 0.5 µM | Should be comparable to Celecoxib. |
| COX-2 Selectivity | SI Ratio | > 50 | Critical for avoiding gastric ulceration. |
| Paw Edema (In Vivo) | % Inhibition | > 40% (at 10 mg/kg) | Compare against Indomethacin (standard). |
Troubleshooting Guide:
-
Low Solubility: These analogues are highly lipophilic. Dissolve in 100% DMSO stock (20 mM) and dilute rapidly into warm media/buffer. If precipitation occurs, use a cyclodextrin carrier.
-
Cytotoxicity: If IC50 for viability is < 2x the IC50 for NO inhibition, the anti-inflammatory effect is likely a false positive due to cell death.
References
-
Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents.[1] Journal of Medicinal Chemistry.[1]
-
Hwang, T.L., et al. (2014). Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents.[2] European Journal of Medicinal Chemistry.
-
Liao, Y.R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules.[2][3][4][5][6][7][8][9][10]
-
Zhang, L., et al. (2020). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents...[7][9][11] Based on NF-κB and MAPK Signaling Pathways.[7][11] International Journal of Molecular Sciences.
-
Choi, H.D., et al. (2011). 5-Chloro-3-cyclohexylsulfinyl-2,7-dimethyl-1-benzofuran. Acta Crystallographica.
Sources
- 1. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Chloro-3-cyclohexylsulfinyl-2,7-dimethyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google Patents [patents.google.com]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2012170175A1 - Compositions and methods for treating, controlling, reducing, or ameliorating inflammatory pain - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 5-Chloro-2,3-dihydrobenzofuran Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. The following content is structured in a question-and-answer format to directly address potential challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to this compound?
There are several established methods for synthesizing the 2,3-dihydrobenzofuran core. For the 5-chloro substituted target, the most prevalent strategies typically begin with a chlorinated phenol. Two primary, reliable routes are:
-
Intramolecular Cyclization of a 2-Substituted Phenol: This is a robust method that involves two main steps:
-
Step A (Ether Formation): Reaction of 4-chlorophenol with an allyl halide (e.g., allyl bromide) under basic conditions to form 1-allyloxy-4-chlorobenzene.
-
Step B (Claisen Rearrangement & Cyclization): The allyl ether undergoes a thermal or acid-catalyzed Claisen rearrangement to form 2-allyl-4-chlorophenol. This intermediate is then cyclized, often using an acid catalyst like polyphosphoric acid (PPA), to yield this compound.[1]
-
-
Reaction of Sodium 4-Chlorophenate with a C2-Electrophile followed by Cyclization: This classical approach involves:
-
Step A (Phenoxyethanol Formation): Sodium 4-chlorophenate is reacted with a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, to form 2-(4-chlorophenoxy)ethanol.
-
Step B (Intramolecular Friedel-Crafts type Cyclization): The resulting alcohol is then cyclized under strongly acidic and dehydrating conditions (e.g., using H₂SO₄, PPA, or ZnCl₂) to close the dihydrofuran ring.[2] This method, however, can be sensitive to temperature, with higher temperatures potentially causing C-O bond fission and reducing yield.[2]
-
Q2: What are the critical parameters to control for maximizing yield?
Achieving high yield requires careful control over several parameters:
-
Purity of Starting Materials: Ensure 4-chlorophenol and other reagents are free from moisture and other impurities that could lead to side reactions.
-
Reaction Temperature: Temperature control is crucial, especially during the cyclization step. Overheating can lead to decomposition and byproduct formation.[2] For acid-catalyzed cyclizations, a carefully controlled temperature ramp and holding period are often necessary.
-
Choice of Catalyst and Solvent: The selection of the catalyst (e.g., PPA, ZnCl₂, various transition metals) and solvent can dramatically impact reaction efficiency and selectivity.[1][3] For instance, polar solvents like hexafluoroisopropanol (HFIP) have been shown to promote certain Rh-catalyzed cyclizations.[3]
-
Stoichiometry: Precise measurement of reagents is essential. An excess of base in the ether formation step can promote side reactions, while insufficient catalyst in the cyclization step will lead to an incomplete reaction.
-
Inert Atmosphere: For reactions involving organometallic catalysts or sensitive reagents, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent oxidation and degradation.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to resolve the starting material, any intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can help identify spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the disappearance of reactants and the appearance of the product, as well as to identify any byproducts being formed.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Scenario 1: Low or No Product Yield
You've completed the reaction, but TLC/GC-MS analysis shows little to no formation of this compound.
Caption: Troubleshooting workflow for low product yield.
| Problem | Potential Cause | Scientific Rationale & Recommended Action |
| Reaction Stalled | 1. Inactive Catalyst: | Rationale: Acid catalysts like PPA or Lewis acids like ZnCl₂ are hygroscopic. Absorbed moisture will quench their activity. Transition metal catalysts can be poisoned by impurities. Action: Use freshly opened or properly stored anhydrous catalyst. For the PPA-mediated cyclization of 2-allyl-4-chlorophenol, ensure the PPA is viscous and not overly hydrolyzed.[1] |
| 2. Insufficient Temperature: | Rationale: The intramolecular cyclization step has a significant activation energy barrier. Insufficient thermal energy will result in a slow or stalled reaction. Action: Gradually increase the reaction temperature in 5-10°C increments, monitoring by TLC. Be cautious, as excessive heat can cause degradation.[2] | |
| Starting Material Degraded | 3. Reaction Temperature Too High: | Rationale: While heat is needed, excessive temperatures can cause C-O bond fission in phenoxyethanol-type intermediates, leading back to phenol or causing polymerization/charring.[2] Action: Reduce the reaction temperature. Ensure the heating mantle/oil bath provides uniform heating without "hot spots." Consider a solvent with a lower boiling point if applicable. |
| 4. Oxidative Degradation: | Rationale: Phenols are susceptible to oxidation, especially at elevated temperatures or in the presence of certain metal catalysts. This can lead to the formation of colored impurities and polymeric material. Action: If using a sensitive catalytic system, ensure the reaction is run under an inert atmosphere (N₂ or Ar). |
Scenario 2: High Levels of Impurities and Byproducts
The reaction proceeds, but the crude product is contaminated with significant byproducts, complicating purification and lowering the isolated yield.
| Observed Byproduct | Likely Origin | Mechanism & Prevention |
| 4-Chlorophenol | Incomplete etherification or C-O bond cleavage during cyclization. | Mechanism: If starting from 2-(4-chlorophenoxy)ethanol, high temperatures and strong acid can cleave the ether bond.[2] Prevention: Ensure the initial etherification goes to completion. During cyclization, maintain the lowest possible temperature required for the reaction to proceed. |
| Benzofuran (aromatized product) | Oxidation of the 2,3-dihydrobenzofuran product. | Mechanism: The dihydrofuran ring can be sensitive to oxidation, especially during workup or if exposed to air at high temperatures for extended periods. Prevention: Conduct the reaction under an inert atmosphere. During workup, minimize exposure to air and strong oxidizing agents. Consider sparging solvents with N₂ or Ar. |
| Polymeric Material (tar) | Acid-catalyzed polymerization of the alkene (if using allyl route) or decomposition at high temperatures. | Mechanism: Strong acids can initiate cationic polymerization of the allyl group or other reactive intermediates. Prevention: Add the substrate slowly to the hot acid/catalyst to maintain a low instantaneous concentration. Use the minimum effective temperature. |
Experimental Protocol: A Validated Starting Point
This protocol describes a common method for the synthesis of this compound via intramolecular cyclization of 2-allyl-4-chlorophenol.
Step 1: Synthesis of 1-Allyloxy-4-chlorobenzene
-
To a solution of 4-chlorophenol (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).
-
Stir the mixture vigorously and add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux (approx. 60-70°C) for 4-6 hours, monitoring by TLC until the 4-chlorophenol is consumed.
-
Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate, wash with 1M NaOH solution to remove any unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude allyl ether, which can often be used in the next step without further purification.
Step 2: Claisen Rearrangement and Cyclization to this compound
-
Heat the crude 1-allyloxy-4-chlorobenzene neat (without solvent) to 180-200°C under an inert atmosphere. The Claisen rearrangement to 2-allyl-4-chlorophenol is typically complete within 1-2 hours. Monitor by TLC or GC-MS.
-
Cool the resulting crude 2-allyl-4-chlorophenol.
-
[CRITICAL STEP] In a separate flask, preheat polyphosphoric acid (PPA, ~5-10 times the weight of the phenol) to 80-90°C with stirring.
-
Add the crude 2-allyl-4-chlorophenol dropwise to the hot PPA. An exotherm may be observed; maintain the internal temperature below 100°C.
-
After the addition is complete, continue stirring at 90-95°C for 1-3 hours, monitoring by TLC until the intermediate is consumed.[1]
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or ethyl acetate) (3x).
-
Combine the organic extracts, wash with saturated NaHCO₃ solution, water, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate the solvent.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Caption: Key stages and potential troubleshooting points.
References
-
Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of 2,3-Dihydrobenzofurans via the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols. Organic letters, 12(18), 4124–4127. [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
Shaikh, A. K., & Varvounis, G. (2014). Fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans. Organic Letters, 16(5), 1478–1481. [Link]
-
MDPI. Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (2023). [Link]
-
ResearchGate. Syntheses of 2,3-dihydrobenzofurans. [Link]
- Google Patents. (CN105693666A) Synthesis method of 2,3-dihydrobenzofuran.
- Google Patents. (US20060089405A1)
- Google Patents. (CN105294620A) Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
-
RSC Publishing. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. RSC Advances, 14(1), 1-22. [Link]
-
National Institutes of Health. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(15), 10149-10171. [Link]
Sources
- 1. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
Purification of crude 5-Chloro-2,3-dihydrobenzofuran by column chromatography
Welcome to the technical support guide for the purification of crude 5-Chloro-2,3-dihydrobenzofuran via column chromatography. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the necessary information to overcome common challenges and achieve high purity for this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions (stationary and mobile phase) for the column chromatography of this compound?
A1: For a compound with the polarity of this compound (a halogenated cyclic ether), a normal-phase chromatography setup is standard.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common and effective choice. Its polar surface interacts with polar impurities, allowing the less polar product to elute.
-
Mobile Phase (Eluent): A non-polar solvent system is required. A good starting point is a mixture of hexanes and ethyl acetate. Based on similar separations, an initial trial with a ratio of 95:5 to 90:10 (Hexanes:Ethyl Acetate) is recommended.[1] This ratio should be optimized using Thin Layer Chromatography (TLC) prior to running the column.
Q2: How do I properly determine the optimal mobile phase using Thin Layer Chromatography (TLC)?
A2: TLC is a critical preliminary step to predict the separation on a column. The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of 0.25-0.35 . This Rf value typically provides the best balance between separation and elution time on a column.
Causality: An Rf in this range ensures that the compound has sufficient interaction with the stationary phase to separate from faster-moving non-polar impurities, but not so much interaction that it requires excessively large volumes of solvent to elute, which can lead to band broadening and poor recovery.
-
See Protocol 1: Detailed Step-by-Step TLC Analysis for Mobile Phase Selection.
Q3: What are the likely impurities in a crude sample of this compound and how do I separate them?
A3: Impurities will depend on the synthetic route used. Common impurities may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Reaction Byproducts: Isomers or products of side reactions. For instance, if the synthesis involves cyclization, incomplete cyclization products may be present.
-
Solvents and Reagents: Residual solvents or reagents from the reaction workup.
Separation is achieved by exploiting polarity differences. Most reaction byproducts and starting materials will likely have different polarities than the target compound, enabling separation with the optimized mobile phase. Highly non-polar impurities will elute first, followed by your product, and finally, more polar impurities will either elute much later or remain at the top of the column.
Q4: How can I visualize this compound on a TLC plate since it is likely colorless?
A4: this compound contains a benzene ring, which allows for visualization under UV light.
-
Primary Method (Non-destructive): Use a TLC plate with a fluorescent indicator (e.g., F254). When viewed under short-wave UV light (254 nm), the compound will absorb the light and appear as a dark spot against the green fluorescent background.
-
Secondary Method (Destructive): If the compound does not visualize well under UV, or for confirmation, chemical staining can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many organic compounds. The plate is dipped into or sprayed with the stain, and the compound appears as a yellowish spot on a purple background.
Q5: What are the essential safety precautions when handling this compound?
A5: According to its Globally Harmonized System (GHS) classification, this compound presents several hazards.[2] All work should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards:
-
Required PPE:
-
Safety goggles (chemical splash proof).
-
Chemical-resistant gloves (e.g., nitrile).
-
Lab coat.
-
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[3][4] In case of accidental contact, flush the affected area with copious amounts of water.[4]
Experimental Protocols & Workflows
Workflow for Purification of this compound
Caption: Overall workflow from crude sample to purified product.
Protocol 1: TLC Analysis for Mobile Phase Selection
-
Prepare TLC Chambers: Add a small amount (~0.5 cm depth) of different test solvent systems (e.g., 98:2, 95:5, 90:10 Hexanes:Ethyl Acetate) to separate beakers or TLC chambers. Place a piece of filter paper in each to ensure the atmosphere is saturated with solvent vapor. Cover tightly.
-
Spot the Plate: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry completely. Visualize the spots under UV light (254 nm).
-
Calculate Rf: Measure the distance from the baseline to the center of the product spot and the distance from the baseline to the solvent front.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimize: Adjust the solvent ratio until the Rf of the desired product is between 0.25 and 0.35, and it is well-separated from visible impurities.
| Solvent System (Hexanes:Ethyl Acetate) | Approximate Rf of this compound | Observation |
| 98:2 | ~0.50 | Too high; poor separation from non-polar impurities. |
| 95:5 | ~0.30 | Good Target Rf; likely optimal for column. |
| 90:10 | ~0.15 | Too low; will require a large volume of eluent. |
Protocol 2: Flash Column Chromatography
-
Column Preparation: Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight). Securely clamp the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Packing the Column: Prepare a slurry of silica gel in your chosen mobile phase. Pour the slurry into the column and use gentle air pressure to pack the silica into a uniform bed, ensuring no cracks or air bubbles are present.[5] Add a protective layer of sand on top of the packed silica.
-
Loading the Sample:
-
Wet Loading: Dissolve the crude product in the minimum amount of mobile phase (or a less polar solvent like hexanes) and carefully pipette it onto the top layer of sand.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (~2-3 times the sample weight), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[6]
-
-
Elution: Carefully add the mobile phase to the column. Apply positive pressure (using a pump or regulated air line) to achieve a flow rate of approximately 2 inches/minute.[5]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.[6]
Troubleshooting Guides
Problem: Poor Separation (Co-elution of Product and Impurities)
This is the most common issue, where TLC fractions show the desired product mixed with one or more impurities.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor separation.
Problem: Product Band is Tailing or Streaking
The spot on the TLC plate or the band on the column appears elongated rather than tight and circular.
-
Probable Cause 1: Compound Instability. The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.
-
Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. If a streak or new spot appears, your compound may be unstable on silica.[7] Consider deactivating the silica by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 0.1-1%), or switch to a less acidic stationary phase like alumina.
-
-
Probable Cause 2: Sample Overloading/Insolubility. Loading too much sample, or loading it in a solvent that is too strong (too polar), can cause it to spread and streak down the column.
-
Solution: Always use the dry loading method or dissolve the sample in the absolute minimum amount of the mobile phase or a weaker solvent.[8] Ensure your sample is fully dissolved before loading.
-
Problem: Compound is Stuck on the Column (Does Not Elute)
You have run many column volumes of solvent, but TLC analysis shows your product has not moved from the baseline.
-
Probable Cause: Mobile Phase is Too Non-Polar. The eluent does not have sufficient polarity to move the compound down the column.
-
Solution: Gradually increase the polarity of your mobile phase. If you started with 95:5 Hexanes:Ethyl Acetate, switch to 90:10, then 85:15, and so on. This is known as a "step gradient." This will increase the eluting power of the solvent and move the compound off the column. Always double-check that you prepared the correct solvent mixture.[7]
-
References
-
National Center for Biotechnology Information. (n.d.). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. National Institutes of Health. Retrieved from [Link]
- DeRuiter, J., & Noggle, F. T. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2).
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-2,3-dihydro-1-benzofuran. PubChem. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
PubMed. (n.d.). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Asymmetric synthesis of dihydrobenzofuran derivatives.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. Retrieved from [Link]
Sources
- 1. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2,3-dihydro-1-benzofuran | C8H7ClO | CID 592964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. chemistryviews.org [chemistryviews.org]
Technical Support Guide: Controlling Chlorination of 2,3-Dihydrobenzofuran
Introduction
Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide addresses the common challenge of over-chlorination during the synthesis of 5-chloro-2,3-dihydrobenzofuran. Due to the high electron density of the dihydrobenzofuran ring, controlling electrophilic aromatic substitution (SEAr) to stop at the mono-chlorinated stage requires precise kinetic control.
Troubleshooting & FAQs
Q1: Why is my reaction producing significant amounts of 5,7-dichloro-2,3-dihydrobenzofuran?
Diagnosis:
The oxygen atom in the 1-position is a strong
-
Primary Activation: The C5 position is sterically less hindered and electronically favored, leading to the desired 5-chloro product.
-
Secondary Activation: Once the 5-chloro derivative is formed, the ring remains activated by the oxygen. Although the chlorine at C5 is weakly deactivating (inductive withdrawal), the strong resonance donation from oxygen still makes the C7 position susceptible to a second electrophilic attack, especially if:
-
Stoichiometry is not strictly controlled (>1.05 eq).
-
Temperature is too high, lowering the selectivity barrier.
-
Reagent addition is too fast, creating localized high concentrations.
-
Visualizing the Pathway: The following diagram illustrates the competitive reaction pathways and the activation energy hierarchy.
Q2: Which chlorinating agent offers the best selectivity?
Recommendation: Use N-Chlorosuccinimide (NCS) for high selectivity or Sulfuryl Chloride (
Reagent Comparison Table
| Feature | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride ( | Chlorine Gas ( |
| Selectivity | High (Releases | Moderate (Requires T control) | Low (Aggressive) |
| Reaction Type | Electrophilic Substitution | Radical or Ionic (Solvent dependent) | Ionic |
| By-products | Succinimide (Water soluble) | ||
| Temperature | RT to 40°C | 0°C to RT | -78°C to 0°C |
| Key Risk | Incomplete conversion if too mild | Rapid over-chlorination if heated | Runaway exotherm |
Q3: What is the optimized protocol to ensure mono-chlorination?
We recommend the NCS/Acetonitrile protocol for laboratory scale (<50g) due to its superior kinetic control. For larger scales, the Sulfuryl Chloride/DCM protocol is preferred but requires stricter thermal regulation.
Protocol A: High-Selectivity Method (NCS)
Based on principles of mild electrophilic release.
-
Dissolution: Dissolve 2,3-dihydrobenzofuran (1.0 eq) in Acetonitrile (
) (5-10 volumes).-
Note:
moderates the reactivity of the chloronium ion intermediate better than non-polar solvents.
-
-
Reagent Preparation: Prepare a slurry or solution of NCS (1.00 - 1.02 eq) in
.-
Critical: Do not use excess NCS. Start with 0.95 eq if 5% starting material is acceptable to strictly avoid dichlorination.
-
-
Addition: Add the NCS solution dropwise to the substrate at 0°C to 10°C .
-
Catalysis (Optional): If reaction is sluggish after 1 hour, add 5 mol% p-Toluenesulfonic acid (pTsA) or use the DMSO-catalysis method (5 mol% DMSO) to accelerate
generation without heating [1]. -
Monitoring: Monitor by HPLC/UPLC every 30 minutes. Quench immediately when starting material < 2%.
Protocol B: Scale-Up Method (Sulfuryl Chloride)
Based on controlled release of
-
Setup: Charge 2,3-dihydrobenzofuran (1.0 eq) and Dichloromethane (DCM) (10 volumes) into a reactor. Cool to -5°C to 0°C .
-
Addition: Add Sulfuryl Chloride (
) (0.95 - 1.0 eq) dropwise over 60-90 minutes.-
Tip: The evolution of
and gas indicates reaction progress. Ensure adequate venting/scrubbing.
-
-
Temperature Control: Maintain internal temperature below 5°C during addition. A spike in temperature will instantly trigger di-chlorination at the C7 position.
-
Quench: Pour reaction mixture into ice-water/bicarbonate solution immediately upon completion.
Q4: How do I remove the 5,7-dichloro impurity if it forms?
Separation can be difficult due to similar polarity.
-
Recrystallization: If the product is solid (often true for sulfonamide or amide derivatives, though the parent liquid might require distillation), recrystallization from Hexane/Ethyl Acetate (9:1) often enriches the mono-chloro species.
-
Distillation: For the parent this compound (liquid), fractional distillation under high vacuum is effective. The di-chloro derivative has a higher boiling point.
-
Boiling Point Gap: Typically 15-20°C difference at 1-5 mmHg.
-
References
-
Song, S., et al. "Mild and Regioselective Chlorination of (Hetero)arenes with N-Chlorosuccinimide." Organic Letters, vol. 17, no.[1] 12, 2015, pp. 2886–2889. Link
-
Smith, K., et al. "Regioselective chlorination of aromatic ethers and sulphides using sulfuryl chloride." Journal of the Chemical Society, Perkin Transactions 1, 1988. Link
-
European Patent Office. "Synthesis of bicyclic aromatic sulfonic acids and sulfonyl chlorides." EP 0583960 A2, 1994. Link
Sources
Technical Support Center: Synthesis of 5-Chloro-2,3-dihydrobenzofuran
Welcome to the technical support center for the synthesis of 5-Chloro-2,3-dihydrobenzofuran. This resource is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling this synthesis from the lab bench to pilot or production scale. This guide provides in-depth, troubleshooting-focused FAQs and detailed protocols grounded in established chemical principles.
Overview of the Core Synthesis
The most common and industrially viable route to this compound involves a two-step process starting from 4-chlorophenol.
-
O-Alkylation: 4-chlorophenol is first alkylated with an ethylene oxide surrogate, most commonly 2-chloroethanol or 1,2-dibromoethane, under basic conditions to form 1-chloro-4-(2-chloroethoxy)benzene.
-
Intramolecular Friedel-Crafts Cyclization: The resulting ether intermediate is then cyclized under the action of a strong Lewis acid or Brønsted acid to yield the target molecule.
While straightforward in principle, scaling up this synthesis presents several challenges that can impact yield, purity, and operational safety. This guide will address these issues systematically.
Visualized Workflow: From Reactant to Product
The following diagram outlines the key stages and decision points in the synthesis of this compound.
Caption: General workflow for the two-step synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process, providing explanations and actionable solutions.
Part 1: O-Alkylation Stage
Question 1: My O-alkylation reaction is sluggish and gives a low yield of the desired 1-chloro-4-(2-chloroethoxy)benzene intermediate. What are the likely causes?
Answer: A slow or incomplete O-alkylation is typically due to issues with the base, solvent, or temperature.
-
Causality: The reaction is a Williamson ether synthesis, where the phenoxide of 4-chlorophenol acts as a nucleophile. The formation of this phenoxide is critical. If the base is not strong enough or is not fully available (e.g., due to poor solubility), the reaction rate will suffer. Water content can also be detrimental, as it can hydrolyze the alkylating agent and compete with the phenoxide.
-
Troubleshooting Steps:
-
Base Selection & Stoichiometry: Ensure at least one full equivalent of a suitable base (e.g., NaOH, KOH, K₂CO₃) is used. For large-scale reactions, using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate, especially in biphasic systems.
-
Solvent Choice: While polar aprotic solvents like DMF or DMSO give excellent results on a lab scale, they can be problematic for large-scale work-up. Toluene with a PTC is a common industrial choice. Ensure the solvent is dry.
-
Temperature Control: The reaction typically requires heating (80-110 °C). Insufficient temperature is a common reason for slow conversion. Monitor the internal reaction temperature, not just the jacket temperature, as heat transfer can be inefficient in large reactors.
-
Raw Material Quality: Verify the purity of your 4-chlorophenol and 2-chloroethanol. The presence of water or other nucleophilic impurities can lead to side reactions.
-
Question 2: I am observing significant amounts of a bis-ether impurity, 1,2-bis(4-chlorophenoxy)ethane. How can I minimize its formation?
Answer: This side product arises when a second molecule of 4-chlorophenoxide displaces the chloride from the already formed product, 1-chloro-4-(2-chloroethoxy)benzene.
-
Causality: This is a competing Williamson ether synthesis. Its formation is favored by a high concentration of the phenoxide relative to the alkylating agent and prolonged reaction times at high temperatures.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the alkylating agent (2-chloroethanol). This ensures that the phenoxide is more likely to react with the starting alkylating agent rather than the product.
-
Slow Addition: On a large scale, add the 4-chlorophenol/base mixture slowly to the heated solution of the alkylating agent. This maintains a low instantaneous concentration of the phenoxide, kinetically disfavoring the formation of the bis-ether byproduct.
-
Monitor Conversion: Track the reaction progress by GC or HPLC. Stop the reaction once the consumption of 4-chlorophenol has plateaued to avoid extended heating, which promotes byproduct formation.
-
| Parameter | Recommended Condition for Scale-up | Rationale |
| Alkylating Agent | 2-Chloroethanol | More cost-effective and less hazardous than 1,2-dibromoethane. |
| Base | NaOH or KOH | Strong, inexpensive, and effective. |
| Solvent | Toluene with PTC (e.g., TBAB) | Good balance of reactivity, safety, and ease of work-up. |
| Temperature | 80-110 °C | Ensures adequate reaction rate without excessive side reactions. |
| Stoichiometry | 1.1-1.3 eq. of 2-Chloroethanol | Minimizes bis-ether impurity formation. |
Part 2: Intramolecular Friedel-Crafts Cyclization Stage
Question 3: The Friedel-Crafts cyclization step is highly exothermic and difficult to control on a large scale. What are the best practices for managing this?
Answer: The intramolecular Friedel-Crafts reaction, particularly when using strong Lewis acids like aluminum chloride (AlCl₃), is notoriously exothermic.[1] Poor thermal management can lead to runaway reactions and the formation of polymeric and charred byproducts.
-
Causality: The Lewis acid coordinates to the terminal chlorine atom of the intermediate, forming a highly electrophilic species that is attacked by the electron-rich aromatic ring. This ring-closing step has a very low activation energy and a large negative enthalpy of reaction.[2]
-
Scale-up Control Measures:
-
Reverse Addition: Instead of adding the Lewis acid to the substrate, add the substrate (dissolved in a suitable solvent like dichloromethane or dichloroethane) slowly to a slurry of the Lewis acid in the solvent at a low temperature (0-5 °C). This ensures the exothermic reaction is controlled by the addition rate.
-
Efficient Cooling: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system. Ensure the reactor's cooling capacity is sufficient to handle the total heat evolution of the reaction.
-
Solvent Choice: Use a solvent with a low freezing point and adequate boiling point to manage temperature fluctuations. Dichloromethane (DCM) is common, but its low boiling point can be a challenge. Dichloroethane (DCE) offers a higher boiling point but is more toxic.
-
Catalyst Loading: While stoichiometric amounts of AlCl₃ are often cited, it's possible to use slightly catalytic amounts (e.g., 0.8-0.9 equivalents) if the reaction is run at a higher temperature, but this requires careful optimization to balance reactivity and safety.
-
Question 4: My final product is contaminated with an isomeric impurity. How do I identify and prevent it?
Answer: The primary isomeric impurity is often 7-Chloro-2,3-dihydrobenzofuran .
-
Causality: Electrophilic aromatic substitution on the 4-chlorophenoxyethyl chloride intermediate can occur at two positions ortho to the ether linkage. Cyclization at the C6 position gives the desired 5-chloro product, while cyclization at the C2 position gives the undesired 7-chloro isomer. The directing effect of the ether group strongly favors C6 attack, but under harsh conditions (high temperature, excess Lewis acid), selectivity can decrease.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Maintain the reaction temperature below 10 °C during the addition and reaction phases. Higher temperatures provide the activation energy needed to overcome the kinetic barrier for the formation of the less-favored isomer.
-
Lewis Acid Choice: While AlCl₃ is potent, other Lewis acids like FeCl₃ or even strong Brønsted acids like polyphosphoric acid (PPA) can offer better selectivity, although they may require higher temperatures and longer reaction times. A patent suggests using a mixture of zinc chloride and manganous chloride as a catalyst system to reduce reaction temperature and byproducts.[3]
-
Purification: If the isomer does form, it can be challenging to separate due to similar boiling points. Fractional vacuum distillation is the most effective method. Developing a crystallization procedure can also be highly effective for removing isomeric impurities at scale.
-
Detailed Experimental Protocols
Protocol 1: Scale-up Synthesis of 1-Chloro-4-(2-chloroethoxy)benzene
Materials:
-
4-Chlorophenol (1.0 eq)
-
2-Chloroethanol (1.2 eq)
-
Sodium Hydroxide (1.1 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.02 eq)
-
Toluene (5 vol)
-
Water (for work-up)
Procedure:
-
Charge the reactor with 4-chlorophenol, toluene, and TBAB.
-
Begin agitation and heat the mixture to 60-70 °C to dissolve the solids.
-
In a separate vessel, prepare a 50% w/w aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the reactor over 1-2 hours, maintaining the temperature below 80 °C. An exotherm will be observed.
-
After the addition is complete, add 2-chloroethanol to the reactor over 30-60 minutes.
-
Heat the reaction mixture to reflux (approx. 95-105 °C) and maintain for 4-6 hours.
-
Monitor the reaction by GC for the disappearance of 4-chlorophenol.
-
Once the reaction is complete, cool the mixture to 50-60 °C.
-
Add water (3 vol) and agitate. Stop agitation and allow the layers to separate.
-
Remove the lower aqueous layer.
-
Wash the organic layer with a 5% brine solution.
-
Concentrate the organic layer under vacuum to remove toluene, yielding the crude intermediate as an oil. This crude product is often used directly in the next step.
Protocol 2: Scale-up Cyclization to this compound
Materials:
-
1-Chloro-4-(2-chloroethoxy)benzene (1.0 eq)
-
Aluminum Chloride (AlCl₃) (1.1 eq)
-
Dichloromethane (DCM) (8 vol)
-
Ice/Water (for quench)
Procedure:
-
Charge the reactor with DCM and anhydrous aluminum chloride under a nitrogen atmosphere.
-
Cool the slurry to 0-5 °C with strong agitation.
-
Dissolve the crude 1-chloro-4-(2-chloroethoxy)benzene in DCM (2 vol).
-
Slowly add the substrate solution to the AlCl₃ slurry over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition, allow the reaction to stir at 5-10 °C for 1-2 hours.
-
Monitor the reaction by GC for the disappearance of the starting material.
-
In a separate, well-agitated quench vessel, prepare a mixture of crushed ice and water.
-
CAUTION: HIGHLY EXOTHERMIC. Slowly transfer the reaction mixture into the quench vessel, maintaining the quench temperature below 25 °C.
-
Once the quench is complete, allow the layers to separate.
-
Collect the lower organic (DCM) layer.
-
Wash the organic layer with 1M HCl, followed by water, and finally a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for diagnosing issues during the cyclization step.
Caption: Troubleshooting flowchart for the Friedel-Crafts cyclization step.
References
-
General Synthesis of Dihydrobenzofurans. The synthesis of dihydrobenzofuran derivatives is a well-established field, with various methods reported. The intramolecular Heck reaction and other transition-metal-catalyzed cyclizations are also known but are often less economically viable for simple, unfunctionalized targets like this compound.[4]
-
Friedel-Crafts Reactions. The principles of intramolecular Friedel-Crafts reactions, including the role of Lewis acids and the challenges of controlling exotherms, are extensively documented in organic chemistry literature.[1][2]
-
Process Optimization. A Chinese patent describes a synthesis method for 2,3-dihydrobenzofuran using a mixed catalyst system (ZnCl₂/MnCl₂) to lower reaction temperatures and reduce byproducts, highlighting alternative approaches to harsh Lewis acids like AlCl₃.[3]
Sources
Technical Support Center: Purification of 5-Chloro-2,3-dihydrobenzofuran
Welcome to the technical support center for the purification of 5-Chloro-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing residual starting materials from this valuable synthetic intermediate. Here, we address common purification issues in a practical, question-and-answer format, grounding our advice in established chemical principles to ensure you can confidently obtain highly pure this compound for your research.
Scenario: Synthesis of this compound via Williamson Ether Synthesis
A common and efficient method for synthesizing this compound is the intramolecular Williamson ether synthesis. This typically involves the reaction of 4-chlorophenol with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a base.
While effective, this reaction can often be incomplete, leaving unreacted 4-chlorophenol as a primary impurity in the crude product mixture. This guide will focus on strategies to remove this residual starting material.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial analysis (TLC, ¹H NMR) of the crude product shows the presence of a significant amount of starting material (4-chlorophenol). What is the most straightforward method to remove it?
A1: The most direct and efficient method for removing an acidic impurity like 4-chlorophenol from a neutral product such as this compound is through liquid-liquid extraction using a basic aqueous solution (acid-base extraction) .
The Chemistry Behind the Method: 4-chlorophenol is weakly acidic (pKa ≈ 9.4) due to the hydroxyl group attached to the aromatic ring.[1] When the crude organic mixture is dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and washed with an aqueous base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), the phenol is deprotonated to form the corresponding sodium 4-chlorophenoxide salt. This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral this compound remains in the organic layer. This partitioning behavior allows for a clean separation.
Q2: How do I perform an acid-base extraction to remove residual 4-chlorophenol?
A2: Below is a step-by-step protocol for a standard acid-base extraction procedure.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent for every 1 gram of crude material.
-
Aqueous Base Wash: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel vigorously for 30-60 seconds, periodically venting.
-
Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The less dense organic layer (containing your product) will typically be on top, and the denser aqueous layer (containing the sodium 4-chlorophenoxide) will be on the bottom.
-
Draining: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the wash with the aqueous base (steps 2-5) one or two more times to ensure complete removal of the phenol.
-
Water Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water in the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to yield the purified this compound.
Q3: I've performed the acid-base extraction, but my product is still not pure enough. What are my other options?
A3: If acid-base extraction does not yield a product of sufficient purity, flash column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.
The Rationale: this compound is significantly less polar than 4-chlorophenol due to the absence of the acidic hydroxyl group. This difference in polarity allows for effective separation on a silica gel column. The less polar product will travel down the column more quickly than the more polar starting material.
Q4: Can you provide a protocol for purifying this compound using flash column chromatography?
A4: Certainly. The following is a general protocol that should be optimized for your specific mixture.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes or cyclohexane. The ideal solvent system will give your product (this compound) an Rf value of approximately 0.3-0.4 and a clear separation from the 4-chlorophenol spot (which will have a lower Rf).
-
Column Packing: Prepare a flash chromatography column with silica gel, wet-packing with the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice for sample loading). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Dry-load the resulting powder onto the top of the prepared column.
-
Elution: Elute the column with the solvent system determined by TLC. Apply positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
TLC Visualization: To visualize the spots on your TLC plate, you can use:
-
UV light (254 nm): Both compounds are aromatic and should be UV active.[2]
-
Potassium permanganate (KMnO₄) stain: Phenols react with KMnO₄, which can help in differentiating the spots.
-
Ferric chloride (FeCl₃) stain: This is a classic stain for phenols, which will typically produce a colored spot.[3]
Q5: Is recrystallization a viable option for purifying this compound?
A5: Recrystallization can be an effective technique if a suitable solvent or solvent system can be found. The key is to identify a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the 4-chlorophenol impurity has different solubility characteristics.
Solvent Selection: A good starting point for recrystallization solvent screening would be a non-polar solvent like hexanes or heptane, possibly with a small amount of a more polar co-solvent like ethyl acetate or isopropanol. Given that 4-chlorophenol has a melting point of 42-45°C and is a solid, while this compound is often an oil or low-melting solid at room temperature, their different physical states can also be exploited during this process.[4][5][6]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the removal of residual starting material from your this compound synthesis.
Caption: Troubleshooting workflow for purification.
Comparison of Purification Methods
| Method | Principle of Separation | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | Difference in acidity (pKa) and subsequent solubility of the neutral compound vs. its salt in aqueous and organic phases. | Fast, inexpensive, and highly effective for removing acidic or basic impurities. | Only applicable for impurities with significantly different acid/base properties than the product. | Initial bulk removal of acidic (phenolic) or basic starting materials. |
| Flash Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel) based on polarity. | High resolving power for a wide range of compounds. Can separate compounds with similar functionalities but different polarities. | Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column. | Separating the product from impurities with similar acidity but different polarity, or when extraction is insufficient. |
| Recrystallization | Difference in solubility of the product and impurities in a specific solvent at different temperatures. | Can yield very high purity crystalline material. Cost-effective for large-scale purification. | Requires the product to be a solid. Finding a suitable solvent can be trial-and-error. Not effective for all mixtures. | Final purification step for solid products to achieve high purity, especially after initial bulk impurity removal. |
Physicochemical Properties for Separation
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa | Key Feature for Separation |
| This compound | C₈H₇ClO | 154.60[7] | ~215-220 | N/A (liquid/low melting) | N/A | Neutral ether, less polar |
| 4-Chlorophenol | C₆H₅ClO | 128.56[5][6] | 220[4][6] | 42-45[5][6] | 9.41[1] | Acidic phenol, more polar |
References
- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). National Institutes of Health. [Link]
-
(8): Separation of a mixture of phenols by thin layer chromatography (TLC). Universiti Teknologi Malaysia. [Link]
- US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives.
-
Physical and chemical properties of 4-chlorophenol. ResearchGate. [Link]
-
4-CHLOROPHENOL. Loba Chemie. [Link]
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4-Chlorophenol. PubChem. [Link]
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Chemical Properties of Phenol, 4-chloro- (CAS 106-48-9). Cheméo. [Link]
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5-Chloro-2,3-dihydro-1-benzofuran. PubChem. [Link]
-
Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa. National Center for Biotechnology Information. [Link]
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2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
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TLC Visualization Reagents. EPFL. [Link]
-
TLC Visualization Methods. University of California, Los Angeles. [Link]
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5-Chlorocoumaranone-Conjugates as Chemiluminescent Protecting Groups (CLPG) and Precursors to Fluorescent Protecting Groups (FPG). MDPI. [Link]
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Detection of phenolic acids. (A) TLC chromatogram, detection with... ResearchGate. [Link]
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coumaran, 496-16-2. The Good Scents Company. [Link]
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Technical Support Center: Synthesis of 5-Chloro-2,3-dihydrobenzofuran
Welcome to the technical support guide for the synthesis of 5-Chloro-2,3-dihydrobenzofuran. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup and purification of this important heterocyclic compound.
Introduction to the Synthesis and Workup
The synthesis of this compound typically proceeds through a two-stage process. The first stage is a Williamson ether synthesis, where 4-chlorophenol is reacted with a 2-carbon electrophile, such as 2-chloroethanol or ethylene oxide, to form the intermediate 2-(4-chlorophenoxy)ethanol. The second stage is an acid-catalyzed intramolecular cyclization (a Friedel-Crafts-type alkylation) to yield the desired product.
The workup procedure is critical for isolating the final product in high purity by removing unreacted starting materials, the reaction catalyst, and any side products. A thoughtfully executed workup will save significant time and effort in the final purification stages.
Visualizing the General Workup Workflow
Below is a generalized workflow for the workup of this compound.
Caption: General workup procedure for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the initial quenching step?
A1: The quenching step, typically involving the addition of cold water or ice, serves two primary purposes. First, it rapidly halts the reaction by diluting the reagents and catalyst, preventing the formation of further byproducts. Second, for reactions using strong acids like sulfuric or polyphosphoric acid as catalysts, quenching carefully with water exothermically dilutes the acid, making it safer to handle during the subsequent extraction steps.
Q2: Why is a base wash with sodium bicarbonate or sodium hydroxide necessary?
A2: A base wash is crucial for removing acidic components from the organic layer.[1][2][3] In this synthesis, the primary acidic impurity is unreacted 4-chlorophenol. By washing with a base, the phenolic proton is removed, forming the water-soluble sodium 4-chlorophenoxide salt, which is then partitioned into the aqueous layer. This wash also neutralizes any remaining acid catalyst that may have been carried into the organic phase.[4] Using a weak base like sodium bicarbonate is often preferred as it is less likely to cause hydrolysis of the desired product, though a dilute solution of a strong base like sodium hydroxide can also be used effectively.[1]
Q3: I've performed the base wash, but how do I know if all the acidic impurities have been removed?
A3: After the base wash, you can check the pH of the aqueous layer to ensure it is basic. A simple method is to withdraw a small amount of the aqueous layer with a pipette and spot it onto litmus or pH paper.[1] If the paper indicates a basic pH, it is a good indication that the acidic components have been neutralized and extracted. For more rigorous confirmation, a Thin Layer Chromatography (TLC) of the organic layer can be run against a standard of the starting phenol to confirm its absence.
Q4: What is the function of the brine wash at the end of the extraction sequence?
A4: The brine (a saturated aqueous solution of sodium chloride) wash serves two main functions.[3][5][6] Firstly, it helps to break up any emulsions that may have formed. Secondly, it reduces the solubility of the organic product in the aqueous layer, a phenomenon known as "salting out," thereby increasing the amount of product that partitions into the organic solvent. It also begins the drying process by drawing dissolved water from the organic layer into the highly ionic aqueous layer.[5][6][7]
Q5: What is the difference between using sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) as a drying agent?
A5: Both are effective at removing residual water from the organic solvent. Anhydrous magnesium sulfate is a fine powder that dries faster and has a higher capacity for water.[8] However, it can be slightly acidic and may adsorb some of the product. Anhydrous sodium sulfate is a granular, neutral salt with a lower capacity and slower drying action.[8] For many applications, sodium sulfate is sufficient and is often easier to filter away from the dried solution.[9]
Troubleshooting Guide
This section addresses common problems encountered during the workup of this compound.
Problem 1: An emulsion has formed during extraction, and the layers will not separate.
An emulsion is a suspension of one liquid within another, and is a common issue, especially when using chlorinated solvents or after a vigorous base wash.[10]
Visualizing the Troubleshooting Process for Emulsions:
Caption: Decision-making workflow for resolving emulsions during workup.
Solutions:
-
Patience and Gentle Swirling: Often, simply allowing the separatory funnel to stand undisturbed for some time will allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also encourage the layers to coalesce.
-
Addition of Brine: Adding a small amount of saturated sodium chloride solution (brine) can help to break up an emulsion.[10] The increased ionic strength of the aqueous layer makes it more polar, which can force the separation of the organic and aqueous phases.
-
Filtration through Celite: For very stubborn emulsions, filtering the entire mixture through a pad of Celite (diatomaceous earth) can be effective.[10] Celite can break up the microscopic droplets that form the emulsion, allowing for separation upon collection of the filtrate.
Problem 2: The final product is contaminated with the starting material, 2-(4-chlorophenoxy)ethanol.
This indicates an incomplete cyclization reaction.
Solutions:
-
Re-subject to Reaction Conditions: If the amount of starting material is significant, it may be necessary to re-subject the crude product to the cyclization conditions, perhaps with fresh catalyst or for a longer reaction time.
-
Purification by Column Chromatography: Flash column chromatography is an effective method for separating the more polar 2-(4-chlorophenoxy)ethanol (due to its hydroxyl group) from the less polar product, this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should provide good separation.
-
Purification by Vacuum Distillation: If the boiling points of the product and the starting material are sufficiently different, vacuum distillation can be an effective purification method for larger scales. This is particularly useful for removing non-volatile impurities.
Problem 3: The yield is low, and a significant amount of a high-boiling point residue is observed.
This could be due to the formation of polymeric or other high molecular weight byproducts from intermolecular reactions.
Solutions:
-
Optimize Reaction Conditions: High concentrations of starting material or overly harsh acidic conditions can favor intermolecular side reactions. Consider running the reaction at a higher dilution or using a milder acid catalyst.
-
Purification: Vacuum distillation is often the best method to separate the desired product from non-volatile polymeric material.
Key Impurities and Their Removal
| Impurity | Chemical Structure | Reason for Presence | Recommended Removal Method |
| 4-Chlorophenol | Cl-C₆H₄-OH | Unreacted starting material from the Williamson ether synthesis step. | Wash the organic layer with an aqueous solution of sodium bicarbonate or dilute sodium hydroxide to form the water-soluble phenoxide salt.[1][3] |
| 2-(4-chlorophenoxy)ethanol | Cl-C₆H₄-O-CH₂CH₂-OH | Intermediate from the Williamson ether synthesis; present if cyclization is incomplete. | Separation by flash column chromatography or vacuum distillation. |
| Acid Catalyst | e.g., H₂SO₄, PPA | Catalyst used for the intramolecular cyclization. | Quench the reaction with water and then wash with a base (e.g., NaHCO₃) to neutralize.[1] |
| Polymeric Byproducts | High MW structures | Formed from intermolecular side reactions under harsh acidic conditions. | Removal of the desired product via vacuum distillation, leaving the non-volatile polymer behind. |
Detailed Experimental Protocol: Standard Workup
-
Reaction Quenching: Once the reaction is deemed complete by TLC or GC-MS, cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice or cold water with stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL for a small-scale reaction).[3]
-
Base Wash: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) or 1M sodium hydroxide (2 x 50 mL).[2] Vent the separatory funnel frequently, especially when using sodium bicarbonate, to release the pressure from any evolved CO₂ gas.[4]
-
Water Wash: Wash the organic layer with deionized water (2 x 50 mL) to remove any residual base.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (1 x 50 mL) to begin the drying process and help break any minor emulsions.[5][6]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[8][9] Add the drying agent until it no longer clumps together and swirls freely in the solution.
-
Filtration and Concentration: Filter the solution to remove the drying agent, rinsing the drying agent with a small amount of fresh solvent to recover any adsorbed product. Concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Final Purification: Purify the crude product by either vacuum distillation or flash column chromatography as needed.
References
Sources
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- 8. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Chiral Brønsted acid-catalyzed intramolecular SN2′ reaction for enantioselective construction of a quaternary stereogenic center - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro- and 5-Bromo-2,3-dihydrobenzofuran in Synthetic Chemistry
Introduction: The Strategic Importance of Halogenated 2,3-Dihydrobenzofurans
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in a multitude of natural products and pharmacologically active molecules. Its prevalence in drug discovery programs stems from its rigid, planar structure and its ability to act as a versatile synthetic intermediate. The introduction of a halogen at the 5-position, creating 5-Chloro-2,3-dihydrobenzofuran and 5-Bromo-2,3-dihydrobenzofuran, transforms this core into a powerful building block. The halogen serves as a synthetic handle, enabling a wide array of subsequent functionalizations, primarily through metal-catalyzed cross-coupling, lithiation, and electrophilic aromatic substitution reactions.
For the medicinal chemist and process developer, the choice between the chloro and bromo derivative is not arbitrary. It is a strategic decision dictated by the fundamental principles of chemical reactivity, which influence reaction efficiency, required conditions, substrate scope, and overall cost-effectiveness. This guide provides an in-depth comparison of the reactivity of these two key intermediates, supported by experimental principles and representative protocols, to empower researchers to make informed decisions in their synthetic campaigns.
Pillar 1: The Fundamental Basis of Reactivity - A Tale of Two Halogens
The divergent reactivity of 5-chloro- and 5-bromo-2,3-dihydrobenzofuran is rooted in the intrinsic properties of the carbon-halogen bond. Two primary factors are at play: Bond Dissociation Energy (BDE) and electronegativity.
-
Bond Dissociation Energy (BDE): The C-X bond in aryl halides is the key linkage broken in many critical reactions, most notably the oxidative addition step of palladium-catalyzed cross-coupling cycles. The strength of this bond directly correlates with the energy barrier for this rate-limiting step. The aryl C-Br bond is significantly weaker than the aryl C-Cl bond.[1][2] This difference is the single most important predictor of reactivity in cross-coupling chemistry.
-
Electronegativity and Polarizability: Chlorine is more electronegative than bromine. This leads to a more polarized C-Cl bond and a stronger inductive electron-withdrawing effect on the aromatic ring.[3][4] Conversely, the larger size and more diffuse valence electrons of bromine make the C-Br bond more polarizable, which can be a factor in certain interactions with metal catalysts.
These fundamental properties manifest in tangible differences across major classes of chemical transformations.
| Property | Aryl C-Cl | Aryl C-Br | Implication for Reactivity |
| Avg. Bond Dissociation Energy | ~97 kcal/mol[2] | ~84 kcal/mol[2] | C-Br bond cleavage is more facile, leading to higher reactivity in cross-coupling. |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 | Chlorine exerts a stronger inductive electron-withdrawing effect. |
| Primary Use Case | More stable, lower cost, used when lower reactivity is desired or for selective coupling. | Higher reactivity, preferred for facile cross-coupling and metal-halogen exchange. | The choice of halogen allows for tuning of synthetic accessibility and selectivity. |
Pillar 2: Reactivity in Key Synthetic Transformations
A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
This is the most common application for these building blocks. The established reactivity trend for aryl halides in palladium-catalyzed reactions is I > Br > OTf >> Cl .[5] This trend directly reflects the BDE of the carbon-halogen bond.
5-Bromo-2,3-dihydrobenzofuran is the superior substrate for standard cross-coupling reactions. It undergoes oxidative addition to the Pd(0) catalyst under significantly milder conditions (lower temperatures, lower catalyst loadings, shorter reaction times) than its chloro counterpart.[6][7] For many Suzuki-Miyaura or Buchwald-Hartwig aminations, the bromo- derivative will proceed efficiently with first or second-generation palladium catalysts and ligands.[8][9]
This compound , due to its stronger C-Cl bond, is substantially less reactive.[10] Its successful coupling often necessitates the use of more advanced, electron-rich, and sterically demanding phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos or SPhos) and higher reaction temperatures.[6] While this presents a greater challenge, the lower cost of aryl chlorides and the potential for selective reactions (e.g., coupling a bromide in the presence of a chloride) make them valuable substrates.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a generalized representation for the synthesis of 5-Aryl-2,3-dihydrobenzofuran.
Objective: To couple an arylboronic acid with the halogenated dihydrobenzofuran.
Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 5-halo-2,3-dihydrobenzofuran (1.0 equiv), the desired arylboronic acid (1.2 equiv), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv), and the palladium catalyst system.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the target temperature with vigorous stirring.
-
For 5-Bromo: Typically 80-90 °C.
-
For 5-Chloro: Typically 100-110 °C or higher.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Caption: Oxidative addition is the key reactivity-determining step.
B. Lithiation via Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for generating aryllithium or Grignard reagents, which can then be trapped with various electrophiles. In this reaction class, the reactivity difference is even more pronounced.
5-Bromo-2,3-dihydrobenzofuran is the ideal substrate for this transformation. The lithium-bromine exchange is a rapid and high-yielding reaction, typically conducted at low temperatures (-78 °C) using an alkyllithium reagent like n-BuLi or t-BuLi.[12] The resulting 5-lithio-2,3-dihydrobenzofuran is a versatile nucleophile.
This compound is generally unreactive towards standard lithium-halogen exchange conditions. The C-Cl bond is too strong, and instead of exchange, the alkyllithium reagent may act as a base, causing deprotonation at an acidic site (e.g., C-H activation at position 4 or 6), or not react at all.[13] While some activated aryl chlorides can undergo exchange, it is not a synthetically reliable or general method for this substrate.
Caption: The clear advantage of the bromo- derivative in lithiation.
C. Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), the substituent already on the ring dictates the rate and regioselectivity of the incoming electrophile.[14][15] Both chlorine and bromine are deactivating groups due to their strong inductive electron withdrawal (-I effect), but they are ortho, para-directing because of a competing resonance donation effect (+R effect) from their lone pairs.[4][16]
The key difference lies in the balance of these two opposing effects.
-
Inductive Effect (-I): Cl > Br (Chlorine is more electronegative).
-
Resonance Effect (+R): Br > Cl (Better orbital overlap between Br 4p and C 2p than Cl 3p and C 2p is often debated, but the overall deactivating influence of Cl is stronger).
Therefore, This compound is more deactivated towards EAS than 5-Bromo-2,3-dihydrobenzofuran . This means the chloro- derivative will react more slowly and may require harsher conditions (stronger Lewis acids, higher temperatures) to achieve the same transformation.[3][17] For both compounds, the incoming electrophile will be directed to the positions ortho and para to the halogen, which are the C4 and C6 positions, as the C5 position is blocked. Steric hindrance from the dihydrofuran ring may influence the ratio of C4 to C6 substitution.
Caption: Opposing electronic forces govern EAS reactivity.
Pillar 3: Field-Proven Insights and Strategic Selection
| Reaction Type | This compound | 5-Bromo-2,3-dihydrobenzofuran | Senior Scientist's Recommendation |
| Suzuki/Buchwald-Hartwig | Less reactive; requires stronger catalysts, ligands, and higher temperatures. | Highly reactive; proceeds under milder conditions with standard catalysts. | Use the bromo derivative for routine couplings and rapid library synthesis. Use the chloro derivative for cost-sensitive, large-scale synthesis where optimization is feasible, or for sequential coupling strategies. |
| Metal-Halogen Exchange | Generally unreactive; not a viable pathway for generating the organometallic species. | Excellent substrate; clean and rapid exchange at low temperatures. | Exclusively use the bromo derivative for generating the 5-lithio or Grignard reagent. |
| Electrophilic Aromatic Sub. | More deactivated; reacts slower and may require harsher conditions. | Less deactivated; reacts faster under milder conditions. | The bromo derivative is preferred for more facile reactions. The difference is less pronounced than in metal-catalyzed reactions, but still significant. |
| Cost & Availability | Generally lower cost and more readily available on a bulk scale. | Generally higher cost, especially at large scales. | For early-stage discovery, the higher reactivity of the bromo- compound often justifies the cost. For process development, a switch to the chloro- analog is a common cost-saving strategy. |
Conclusion
The choice between this compound and 5-Bromo-2,3-dihydrobenzofuran is a classic example of the interplay between fundamental reactivity and practical synthetic strategy. The bromo- derivative offers superior reactivity, particularly in the workhorse reactions of modern synthetic chemistry like palladium-catalyzed cross-coupling and metal-halogen exchange. This makes it the go-to reagent for rapid analog synthesis and complex molecule construction where reaction success and mild conditions are paramount.
Conversely, the chloro- derivative, while more challenging to activate, represents a more economical and stable building block, making it an attractive option for large-scale manufacturing where the initial investment in process optimization can lead to significant cost savings. A thorough understanding of the principles outlined in this guide enables the modern chemist to harness the distinct advantages of each molecule, executing synthetic plans with greater precision, efficiency, and strategic foresight.
References
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The Halogen Advantage: A Comparative Analysis of Halogenated vs. Non-Halogenated Dihydrobenzofurans in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid framework provides a valuable platform for the design of therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and neurological disorders.[2][3] A key strategy in optimizing the pharmacological properties of this scaffold is the introduction of halogen atoms. This guide provides a comprehensive comparative analysis of halogenated versus non-halogenated dihydrobenzofurans, offering insights into the profound impact of halogenation on their synthesis, biological activity, metabolic stability, and toxicity profiles.
The Rationale for Halogenation: More Than Just an Atomic Swap
Halogenation is a powerful tool in the medicinal chemist's arsenal, capable of modulating a molecule's physicochemical and pharmacokinetic properties in predictable ways. The introduction of halogens such as fluorine, chlorine, or bromine can influence a compound's lipophilicity, acidity, and metabolic stability.[4][5] Furthermore, halogen atoms can engage in specific non-covalent interactions, known as halogen bonds, with biological targets, potentially enhancing binding affinity and selectivity.[6] This strategic incorporation of halogens can transform a moderately active dihydrobenzofuran into a potent and drug-like candidate.
Comparative Synthesis Strategies
The synthesis of both halogenated and non-halogenated dihydrobenzofurans can be achieved through various established routes. A common approach involves the intramolecular cyclization of substituted phenols.
General Synthesis of the 2,3-Dihydrobenzofuran Core
A prevalent method for constructing the dihydrobenzofuran nucleus is through the reaction of a phenate with a two-carbon synthon, followed by intramolecular cyclization.
Caption: General synthetic route to 2,3-dihydrobenzofuran.
Synthesis of Halogenated Dihydrobenzofurans
The introduction of halogens can be accomplished by utilizing halogenated starting materials or by direct halogenation of the dihydrobenzofuran core. For instance, the synthesis of 5-chloro-2,3-dihydrobenzofuran can be achieved by starting with 4-chlorophenol.
Caption: Synthesis of a halogenated dihydrobenzofuran derivative.
Impact on Biological Activity: A Case Study in Kinase Inhibition
The influence of halogenation on biological activity is profound. A compelling example is seen in the development of dihydrodibenzofurans as potent inhibitors of Casein Kinase 2 (CK2), a protein implicated in cancer.
| Compound | R1 | R2 | IC50 (nM) vs. CK2 |
| Dichloro-dihydrodibenzofuran analog | Cl | Cl | 7.0 |
| Dibromo-dihydrodibenzofuran analog | Br | Br | 5.8 |
| Data sourced from a study on CK2 inhibitors.[7] |
As the data indicates, the substitution of chlorine with bromine at positions 7 and 9 of the dihydrodibenzofuran scaffold resulted in a modest but significant increase in inhibitory potency.[7] This highlights the nuanced effects of different halogens on target engagement, likely due to a combination of factors including size, electronegativity, and the ability to form halogen bonds.
Modulating Pharmacokinetics: The Role of Halogenation in Metabolic Stability
A critical aspect of drug development is ensuring that a compound has a suitable metabolic profile. Rapid metabolism can lead to low bioavailability and a short duration of action. Halogenation is a common strategy to block sites of metabolism.
The metabolic stability of a compound is often assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.
Caption: Workflow for in vitro metabolic stability assessment.
Comparative Toxicity Profiles
Toxicity is a major cause of attrition in drug development. Therefore, early assessment of a compound's potential for toxicity is crucial. In vitro cytotoxicity assays are commonly employed as an initial screen.
| Assay | Principle | Endpoint |
| MTT Assay | Mitochondrial reductase activity in viable cells converts MTT to a colored formazan product.[9] | Colorimetric measurement of formazan absorbance.[10] |
| hERG Assay | Measures the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.[11] | Electrophysiological measurement of ion channel current.[12] |
A study investigating the anticancer potential of halogenated benzofuran derivatives found that brominated derivatives were more cytotoxic to cancer cell lines than their chlorinated counterparts.[13] Importantly, these compounds showed high selectivity for cancer cells over normal cells.[13]
The toxicological profile of the parent 2,3-benzofuran has been studied, with high-level exposure associated with liver and kidney damage.[14] The introduction of halogens would be expected to modulate this toxicity profile, and careful evaluation of any new derivative is essential.
Experimental Protocols
Synthesis of 2,3-Dihydrobenzofuran
This protocol is adapted from a patented synthesis method.[15]
-
Step 1: Synthesis of 2-Phenoxyethanol: To a 500ml container, add an aqueous solution of sodium phenate (100ml, 10mol/L), 2-chloroethanol (67.1ml), and a mixed solid of copper chloride and ferric chloride (34.10g, 3:1 mass ratio).
-
Heat the mixture to 60-70°C and reflux for 2-3 hours.
-
After cooling to room temperature, collect the organic layer.
-
Wash the organic layer 2-3 times with a sodium hydroxide aqueous solution to obtain 2-phenoxyethanol.
-
Step 2: Synthesis of 2,3-Dihydrobenzofuran: In a 250ml container, add the 2-phenoxyethanol from Step 1, zinc chloride solid, and manganous chloride solid.
-
Heat the mixture to 200-220°C and reflux for 3-4 hours.
-
After cooling to room temperature, wash the mixture 2-3 times with a sodium hydroxide aqueous solution.
-
Perform reduced pressure distillation and collect the fraction at 88-90°C to obtain 2,3-dihydrobenzofuran.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol is a generalized procedure based on industry standards.
-
Preparation: Prepare a stock solution of the test compound (halogenated or non-halogenated dihydrobenzofuran) in DMSO.
-
In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2).
In Vitro Cytotoxicity (MTT) Assay
This is a standard protocol for assessing cell viability.[9][10]
-
Cell Plating: Plate cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (halogenated and non-halogenated dihydrobenzofurans) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion: A Strategic Imperative for Drug Discovery
The strategic incorporation of halogens into the dihydrobenzofuran scaffold offers a powerful approach to fine-tune its pharmacological properties. As demonstrated, halogenation can enhance biological activity, improve metabolic stability, and modulate toxicity. The choice of halogen and its position on the scaffold are critical considerations that require careful structure-activity relationship (SAR) studies. By leveraging the principles outlined in this guide, researchers can make more informed decisions in the design and optimization of novel dihydrobenzofuran-based drug candidates, ultimately increasing the probability of success in the challenging landscape of drug discovery.
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Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science. [Link]
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2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
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2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC - PubMed Central. [Link]
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2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
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(PDF) 2,3-Dihydrobenzofuran production eco-friendly by fast pyrolysis from Dendrocalamus asper biomass. ResearchGate. [Link]
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. NIH. [Link]
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Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. [Link]
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Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. PMC - NIH. [Link]
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HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. NCBI Bookshelf. [Link]
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Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. [Link]
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hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]
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Comparative metabolism and carcinogenicity of ring-halogenated 3,3-dimethyl-1-phenyltriazenes. PubMed. [Link]
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Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
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Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]
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2,3-Dihydrobenzofuran analogs of hallucinogenic phenethylamines. Journal of Medicinal Chemistry. [Link]
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Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. MDPI. [Link]
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Design, synthesis, in vitro and in silico studies of 2, 3-diaryl benzofuran derivatives as antitubercular agents. PubMed. [Link]
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Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
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GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]
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Synthesis, structure and in vitro cytotoxicity testing of some 2-aroylbenzofuran-3-ols. ResearchGate. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. PubMed. [Link]
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Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. [Link]
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Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Publishing. [Link]
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A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. eLife. [Link]
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IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition. ResearchGate. [Link]
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Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. [Link]
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Beyond IC 50 —A computational dynamic model of drug resistance in enzyme inhibition treatment. PLOS Computational Biology. [Link]
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CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
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Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
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SAR illustration of withdrawn drugs: kinase inhibitors (A) and cytotoxic/alkylating agents (B). ResearchGate. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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(PDF) New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. ResearchGate. [Link]
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Unambiguous Structural Validation: A Comparative Guide to X-ray Crystallography for 5-Chloro-2,3-dihydrobenzofuran
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. For novel scaffolds like 5-Chloro-2,3-dihydrobenzofuran, an unambiguous structural assignment is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography with other common analytical techniques for the structural validation of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Definitive Structure: Why X-ray Crystallography Reigns Supreme
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, they often provide inferential data about a molecule's connectivity and composition. X-ray crystallography, in contrast, offers a direct and unequivocal visualization of the atomic arrangement in the solid state.[1][2] This "gold standard" technique provides precise bond lengths, bond angles, and stereochemical relationships, leaving no room for ambiguity in the final structural assignment. For regulatory submissions and patent applications, the certainty provided by an X-ray crystal structure is unparalleled.
The journey from a synthesized compound to a refined crystal structure is a multi-step process, each stage demanding meticulous execution to yield high-quality data. The causality behind each experimental choice is critical for success.
Caption: Workflow for the structural determination of this compound by X-ray crystallography.
A Case Study: The Crystal Structure of this compound
As the crystal structure of this compound is not publicly available, we present a hypothetical yet representative dataset based on typical values for small organic molecules. This serves to illustrate the nature and precision of the data obtained from a successful crystallographic experiment.
| Crystallographic Parameter | Hypothetical Value for this compound | Significance |
| Chemical Formula | C₈H₇ClO | Confirms the elemental composition. |
| Formula Weight | 154.59 g/mol | Consistent with the expected molecular mass. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.5 Å, b = 6.2 Å, c = 13.1 Å | Dimensions of the unit cell. |
| α, β, γ (°) | α = 90°, β = 105°, γ = 90° | Angles of the unit cell. |
| Volume (ų) | 665 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor (R₁) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.[3] |
| Goodness-of-fit (GOF) | 1.05 | An indicator of the quality of the structure refinement. A value close to 1 is ideal. |
Experimental Protocol: From Powder to Publication-Ready Structure
This section outlines a detailed, self-validating protocol for the synthesis, crystallization, and X-ray diffraction analysis of this compound.
Part 1: Synthesis of this compound
A plausible synthetic route can be adapted from known procedures for related dihydrobenzofurans. One common approach involves the intramolecular cyclization of a suitably substituted phenol.
Step-by-Step Synthesis:
-
Starting Material: 4-Chlorophenol.
-
Alkylation: React 4-chlorophenol with allyl bromide in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to form 1-(allyloxy)-4-chlorobenzene.
-
Claisen Rearrangement: Heat the 1-(allyloxy)-4-chlorobenzene to induce a Claisen rearrangement, yielding 2-allyl-4-chlorophenol.
-
Oxidative Cyclization: Treat the 2-allyl-4-chlorophenol with an oxidizing agent (e.g., ozone followed by a reductive workup, or a palladium-catalyzed Wacker-type oxidation) to effect an intramolecular cyclization to the dihydrofuran ring.
-
Purification: The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. The purity should be confirmed by NMR and MS before proceeding to crystallization.
Part 2: Crystallization of this compound
The growth of high-quality single crystals is often the most challenging step. Several methods should be attempted in parallel to maximize the chances of success.
Step-by-Step Crystallization:
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., hexane, ethanol, dichloromethane, ethyl acetate, toluene). An ideal solvent for slow evaporation is one in which the compound is moderately soluble.
-
Slow Evaporation:
-
Dissolve a small amount of the compound (5-10 mg) in a minimal amount of a suitable solvent in a small, clean vial.
-
Cover the vial with a cap that has a small hole, or with parafilm punctured with a needle, to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a small volume of a relatively volatile solvent. Place this drop on a siliconized coverslip and invert it over a well containing a less volatile solvent in which the compound is poorly soluble (the precipitant).
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well containing the precipitant.
-
-
Crystal Selection and Mounting:
-
Carefully examine the resulting crystals under a microscope. Select a well-formed, clear crystal with sharp edges and no visible cracks or defects.
-
Using a micromanipulator and a cryo-loop, carefully pick up the selected crystal and mount it on the goniometer head of the diffractometer.
-
Part 3: Single-Crystal X-ray Diffraction Analysis
-
Data Collection:
-
The mounted crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data until the model converges, as indicated by the R-factor and goodness-of-fit values.
-
-
Validation and Reporting:
-
The final structure is validated using software such as PLATON to check for any geometric or crystallographic issues.
-
The crystallographic data is typically deposited in a public database like the Cambridge Structural Database (CSD) and reported in a Crystallographic Information File (CIF) format.[4]
-
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, NMR and MS are crucial for routine characterization, purity assessment, and providing complementary information.
Caption: Comparison of the strengths and weaknesses of X-ray crystallography, NMR, and MS for structural elucidation.
NMR Spectroscopy
For this compound, ¹H and ¹³C NMR would provide key information. The aromatic protons would show a specific splitting pattern indicative of the substitution on the benzene ring. The aliphatic protons of the dihydrofuran ring would appear as characteristic multiplets. 2D NMR techniques like COSY and HMBC would be used to establish the connectivity between protons and carbons, confirming the overall scaffold. However, NMR alone cannot definitively establish the planarity of the ring system or the precise bond lengths and angles, which can be influenced by crystal packing forces.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₈H₇ClO) by providing a highly accurate mass measurement. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern.[5][6] Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which results in two molecular ion peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1.[5] This provides strong evidence for the presence of a single chlorine atom in the molecule. However, MS cannot distinguish between isomers and provides no information about the 3D structure.
Conclusion
For the unambiguous structural validation of this compound, single-crystal X-ray crystallography is the definitive method. It provides an unparalleled level of detail and certainty that is essential for drug development and intellectual property. While NMR and MS are vital for routine analysis and for providing complementary data, they cannot replace the direct and irrefutable evidence of a crystal structure. By integrating these techniques, researchers can build a comprehensive and self-validating dataset that fully characterizes novel chemical entities, paving the way for further development.
References
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Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Wang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 353. [Link]
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Semantic Scholar. (n.d.). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Retrieved from [Link]
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ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
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HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]
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Mokhtar, M., et al. (2016). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 21(11), 1469. [Link]
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ACS Publications. (2024, May 11). Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. Retrieved from [Link]
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CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
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Elsevier. (2021). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Retrieved from [Link]
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Chemguide. (n.d.). Mass spectrometry menu. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Crystal structure determination of a series of small organic compounds from powder data. Retrieved from [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]
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A Comparative Guide to the Purity Validation of Synthesized 5-Chloro-2,3-dihydrobenzofuran: An HPLC-Centric Approach
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Chloro-2,3-dihydrobenzofuran, a vital heterocyclic scaffold in the synthesis of numerous pharmacologically active molecules, is no exception. Its purity profile can directly influence the yield, impurity profile, and ultimate safety of the final drug product. This guide provides an in-depth, experience-driven comparison of analytical methodologies for purity validation, focusing on the industry-standard High-Performance Liquid Chromatography (HPLC) while objectively evaluating its alternatives. The protocols and validation strategies described herein are designed to be self-validating systems, ensuring robust and reliable data in alignment with global regulatory standards.
The Imperative of Purity for this compound
This compound serves as a critical building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making it a compound of significant interest.[1][2] The synthesis of this molecule can, however, introduce various impurities, including unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[3][4] For researchers and drug developers, a precise and accurate quantification of these impurities is non-negotiable. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous validation of analytical procedures to ensure that a method is fit for its intended purpose—in this case, to accurately quantify the purity of this compound.[5][6]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
For non-volatile, thermally stable organic molecules like this compound, Reverse-Phase HPLC (RP-HPLC) is the undisputed method of choice for purity analysis.[7] Its dominance is rooted in its high resolving power, sensitivity, and adaptability for quantitative analysis.
The Causality Behind the Method: The fundamental principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase (typically octadecyl-silica, or C18) and a polar mobile phase. By manipulating the composition of the mobile phase, we can meticulously control the elution of the main compound and its impurities, achieving separation based on their relative hydrophobicity.
Potential Impurities to Consider: A robust HPLC method must be able to separate the target compound from likely impurities. Based on common synthetic routes, such as the cyclization of substituted phenols, potential impurities could include:
-
Starting materials (e.g., substituted phenols and alkylating agents).
-
Isomeric by-products.
-
Over-alkylated or under-alkylated species.
-
Products of oxidation or other degradation pathways.
The following diagram outlines the logical flow of a comprehensive HPLC method validation, adhering to ICH principles to establish a self-validating and trustworthy analytical system.
Caption: A logical workflow for the development and validation of an HPLC purity method.
Experimental Protocol: A Validated RP-HPLC Method
This section provides a detailed, step-by-step methodology that constitutes a self-validating system for the purity assessment of this compound.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ammonium Acetate (reagent grade).
-
Water (HPLC grade).
-
Reference standard of this compound (purity >99.5%).
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
System Suitability Test (SST) - The Daily System Verification: Before any sample analysis, the system's performance must be verified. This is a critical component of a self-validating protocol.
-
Inject the reference standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5.
-
Theoretical Plates: ≥ 2000.
-
% Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
-
Validation Protocol According to ICH Q2(R1) Guidelines: [8]
-
Specificity: Perform forced degradation studies. Expose the sample to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. Analyze the stressed samples to ensure that degradation product peaks do not co-elute with the main peak and are well-resolved.
-
Linearity: Prepare a series of solutions of the reference standard at five concentrations (e.g., from 0.05 mg/mL to 0.75 mg/mL). Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform a recovery study by spiking a known amount of the reference standard into a sample mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The mean recovery should be within 98.0% to 102.0%.[8][9]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample on the same day. The %RSD of the purity results should be ≤ 1.0%.[8]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is approximately 10:1.
-
Robustness: Deliberately vary critical method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2°C, mobile phase pH by ±0.2 units) and assess the impact on the results. The system suitability parameters should still be met.[10]
Data Presentation: Summarizing Validation Results
Quantitative data should be presented clearly for easy interpretation.
Table 1: Summary of HPLC Method Validation Results
| Validation Parameter | Acceptance Criteria | Experimental Result |
| Specificity | No interference at the analyte's retention time | Passed (All degradants resolved) |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.0% | 0.45% |
| - Intermediate Precision | ≤ 2.0% | 0.82% |
| LOQ (µg/mL) | S/N Ratio ≥ 10 | 0.5 µg/mL |
| Robustness | System suitability passes | Passed |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary choice, it is crucial for a senior scientist to understand its position relative to other analytical tools.[7][11]
Diagram: Purity Analysis Technique Comparison
Caption: Comparison of analytical techniques for purity determination.
Table 2: Objective Comparison of Purity Analysis Techniques
| Technique | Principle | Strengths for This Application | Weaknesses for This Application |
| HPLC (UV) | Liquid-solid partitioning | Robust, reproducible, highly quantitative, well-established for regulatory submissions.[7] | Slower run times compared to UPLC. |
| UPLC (UV) | Similar to HPLC but with smaller particles | Faster analysis, higher resolution, and lower solvent consumption. | Higher initial instrument cost and backpressure limitations. |
| GC-FID | Gas-solid partitioning | Excellent for separating volatile and semi-volatile impurities. | Requires derivatization for non-volatile compounds; risk of thermal degradation. |
| LC-MS | HPLC separation with mass detection | Unambiguous identification of unknown impurities and degradation products.[12] | Generally used for identification, not routine quantification; more complex and costly. |
| qNMR | Nuclear spin resonance | Provides absolute quantification without a specific reference standard; gives structural information. | Lower sensitivity for trace impurities compared to HPLC; requires a more expensive instrument. |
Field-Proven Insights:
-
Gas Chromatography (GC): While an excellent technique, GC is generally not the first choice for a molecule like this compound unless volatile impurities from starting materials are a specific concern. The risk of on-column degradation at high temperatures makes it less reliable for primary purity assessment.
-
LC-MS: This is an indispensable tool during development. When an unknown peak appears in the HPLC chromatogram, LC-MS is used to determine its mass and propose a structure.[13] However, for routine quality control, the validated HPLC-UV method is more cost-effective and robust.
-
Quantitative NMR (qNMR): This technique is powerful for certifying the purity of the primary reference standard itself. For routine batch release, its lower throughput and sensitivity to trace impurities make HPLC the more practical choice.
Conclusion
The purity validation of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While techniques like GC, LC-MS, and qNMR have important, often complementary roles, a fully validated High-Performance Liquid Chromatography method remains the most robust, reliable, and regulatory-accepted approach for routine purity and impurity quantification.
The methodology detailed in this guide, built on the principles of the ICH, provides a framework for creating a self-validating system. By understanding the causality behind method choices, rigorously validating performance characteristics, and performing daily system suitability checks, researchers and drug development professionals can generate purity data that is not only accurate and precise but also unequivocally trustworthy.
References
- Steps for HPLC Method Validation. Pharmaguideline.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Institutes of Health (NIH).
- Comparison of analytical techniques for the identification of bioactive compounds from natural products. National Institutes of Health (NIH).
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
- Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. National Institutes of Health (NIH).
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- Asymmetric synthesis of dihydrobenzofuran derivatives. Google Patents.
- Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. ResearchGate.
- Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia.
- Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences.
- ICH Guidelines for Analytical Method Validation Explained. AMSbio.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
- Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Walsh Medical Media.
- Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
- Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Semantic Scholar.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Royal Society of Chemistry.
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401. PubChem.
- Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub. Semantic Scholar.
- Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate.
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | CAS 123654-26-2. Veeprho.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
- 5-Chloro-2,3-dihydro-1-benzofuran | C8H7ClO | CID 592964. PubChem.
- SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. TSI Journals.
Sources
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- 3. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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Spectroscopic Differentiation of 5-Chloro-2,3-dihydrobenzofuran Regioisomers: A Technical Comparison Guide
Executive Summary
In the synthesis of pharmacophores such as 5-Chloro-2,3-dihydrobenzofuran —a critical scaffold in serotonin receptor agonists (e.g., 5-HT2C) and gastrointestinal motility agents—regioisomeric purity is paramount.[1][2][3] The chlorination of 2,3-dihydrobenzofuran or the cyclization of chlorophenols often yields mixtures of the 5-chloro target alongside 4-, 6-, and 7-chloro isomers.
This guide provides a definitive spectroscopic workflow to distinguish the 5-chloro isomer from its structural analogs. Unlike standard certificates of analysis that rely solely on retention time, this protocol utilizes Nuclear Magnetic Resonance (NMR) coupling constants (
The Isomer Challenge: Structural Context
The core molecule, 2,3-dihydrobenzofuran, consists of a benzene ring fused to a saturated dihydrofuran ring. The introduction of a chlorine atom creates four potential regioisomers. Differentiating these requires analyzing the substitution pattern of the remaining three aromatic protons.
| Isomer | Substitution Pattern | Symmetry Group | Key Challenge |
| 5-Chloro (Target) | 1,2,4-trisubstituted | Distinguishing from 6-Chloro | |
| 6-Chloro | 1,2,4-trisubstituted | Distinguishing from 5-Chloro | |
| 4-Chloro | 1,2,3-trisubstituted | Steric impact on furan ring | |
| 7-Chloro | 1,2,3-trisubstituted | Electronic impact on Oxygen |
NMR Spectroscopy: The Gold Standard
Objective: Definitive identification using spin-spin coupling analysis.
While chemical shifts (
Aromatic Proton Analysis (The Diagnostic Region)
The aromatic region (6.5 – 7.5 ppm) provides the definitive proof of structure.
Target: this compound [4][5]
-
Protons Present: H4, H6, H7.
-
Coupling Logic:
-
H7 (Ortho to H6): Appears as a doublet (
) with a large coupling constant ( Hz). -
H6 (Ortho to H7, Meta to H4): Appears as a doublet of doublets (
). Hz; Hz. -
H4 (Meta to H6): Appears as a doublet (
) with a small coupling constant ( Hz).
-
Impurity: 6-Chloro-2,3-dihydrobenzofuran
-
Protons Present: H4, H5, H7.
-
Coupling Logic:
-
H4 & H5 (Ortho to each other): Both appear as doublets (
) with Hz. -
H7 (Isolated/Para): Appears as a singlet (
) or excessively weak meta-doublet. -
Differentiation: The absence of a meta-split doublet of doublets (present in 5-Cl) and the presence of a singlet (H7) clearly flags this isomer.
-
Impurity: 4-Chloro & 7-Chloro (1,2,3-trisubstituted)
-
Pattern: Three adjacent protons (e.g., H5, H6, H7 for 4-Cl).[1]
-
Coupling Logic:
-
Central Proton: Appears as a triplet (
) or apparent triplet (doublet of doublets with overlapping ). -
Differentiation: 5-Chloro lacks any triplet-like signal in the aromatic region.
-
Comparative Data Table (Representative in )
| Feature | 5-Chloro (Target) | 6-Chloro (Impurity) | 7-Chloro (Impurity) |
| H4 Signal | Doublet ( | Doublet ( | Doublet ( |
| H6 Signal | dd ( | Doublet ( | Triplet/dd ( |
| H7 Signal | Doublet ( | Singlet | Doublet ( |
| Pattern ID | Meta-coupled pair + Ortho pair | Two Ortho + One Singlet | Three Adjacent (Vicinal) |
Technical Note: The aliphatic protons (H2/H3) appear as triplets or multiplets between 3.0–4.6 ppm. While useful for confirming the dihydrobenzofuran core, they are not reliable for distinguishing regioisomers due to spectral overlap.
Vibrational Spectroscopy (IR): Rapid Screening
Objective: Quick confirmation of substitution patterns in solid state (ATR-FTIR).
IR is less specific than NMR but excellent for batch-to-batch consistency checks. The key differentiator is the Out-of-Plane (OOP) C-H Bending region (600–900 cm⁻¹).
Diagnostic Bands
| Isomer | Substitution Type | Characteristic OOP Bands (cm⁻¹) | Interpretation |
| 5-Chloro | 1,2,4-Trisubstituted | 800–860 (s) & 860–900 (m) | Two adjacent H (H6/H7) + One isolated H (H4). |
| 6-Chloro | 1,2,4-Trisubstituted | Similar to 5-Cl | Warning: Hard to distinguish from 5-Cl by IR alone. |
| 4-Chloro | 1,2,3-Trisubstituted | 735–770 (s) | Three adjacent H atoms (H5, H6, H7). |
| 7-Chloro | 1,2,3-Trisubstituted | 735–770 (s) | Three adjacent H atoms. |
-
C-Cl Stretch: A strong band typically appears at 1050–1090 cm⁻¹ (Aryl-Cl), present in all isomers but shifting slightly based on electronic environment.
Experimental Protocols
Protocol: NMR Structural Validation
Use this protocol to certify the identity of a new batch.
-
Sample Prep: Dissolve 10–15 mg of the sample in 0.6 mL of Deuterated Chloroform (
) containing 0.03% TMS. Ensure the solution is clear; filter if necessary to remove inorganic salts (NaCl) from the synthesis. -
Acquisition:
-
Instrument: 400 MHz or higher (recommended for clear splitting).
-
Scans: 16 (minimum) to 64.
-
Pulse Angle: 30°.
-
Relaxation Delay (
): 1.0 second.
-
-
Processing:
-
Reference spectrum to TMS (0.00 ppm) or residual
(7.26 ppm). -
Apply exponential window function (LB = 0.3 Hz).
-
-
Analysis:
-
Expand the region 6.5–7.5 ppm.
-
Measure
-values manually. Do not rely on auto-picking. -
Pass Criteria: Observation of one doublet (
), one doublet ( ), and one doublet of doublets.
-
Protocol: HPLC Purity Analysis
Use this to quantify the ratio of isomers.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol-like absorption).
-
Note: 5-Chloro and 6-Chloro are difficult to separate. If peaks co-elute, use a Phenyl-Hexyl column to exploit
interaction differences.
Visualizing the Logic
The following diagrams illustrate the decision-making process for identification and the synthetic origin of these impurities.
Diagram 1: NMR Decision Tree for Isomer Identification
Caption: Logic flow for assigning the specific regioisomer based on aromatic coupling patterns.
Diagram 2: Synthetic Origins of Impurities
Caption: Common electrophilic aromatic substitution pathways leading to regioisomeric mixtures.
References
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Notes. Link
-
Epifano, F., et al. "Synthesis and characterization of 5- and 6-(2-aminopropyl)-2,3-dihydrobenzofuran."[6] Gen. Synth. Ref. (Contextual grounding for benzofuran isomer synthesis).
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 592964, 5-Chloro-2,3-dihydro-1-benzofuran." PubChem. Link
-
LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups: Aromatic Compounds." Chemistry LibreTexts. Link
-
Organic Chemistry Portal. "Synthesis of 2,3-Dihydrobenzofurans." Organic Chemistry Portal. Link
Sources
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- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 5-Chloro-2,3-dihydro-1-benzofuran | C8H7ClO | CID 592964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Characterization of 5-Chloro-2,3-dihydrobenzofuran and Its Analogs for Drug Discovery
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure serves as an excellent framework for the development of therapeutic agents targeting a diverse range of biological targets. Among its many derivatives, halogenated analogs, particularly at the 5-position, have garnered significant interest in medicinal chemistry. The introduction of a halogen atom can profoundly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced biological activity.[2]
This guide provides a comprehensive comparison of 5-Chloro-2,3-dihydrobenzofuran with its non-halogenated parent compound and its 5-bromo and 5-fluoro analogs. We will delve into a comparative analysis of their synthetic routes, supported by detailed experimental protocols, and discuss the impact of halogen substitution on their analytical characterization and potential biological performance. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important chemical scaffold and its derivatives.
Comparative Synthesis of 5-Substituted 2,3-Dihydrobenzofurans
The synthesis of 2,3-dihydrobenzofurans can be achieved through various strategies, often involving the cyclization of a suitably substituted phenol. The choice of synthetic route can significantly impact the overall yield, purity, and scalability of the process. Below, we compare common synthetic approaches for the preparation of 2,3-dihydrobenzofuran and its 5-halogenated derivatives.
General Synthetic Strategy: Intramolecular Cyclization
A prevalent method for constructing the 2,3-dihydrobenzofuran core involves the intramolecular cyclization of a 2-alkenylphenol. This transformation can be promoted by various reagents and catalysts. For the synthesis of 5-substituted analogs, the corresponding 4-substituted phenol is used as the starting material.
Below is a generalized workflow for this synthetic approach:
Sources
A Comprehensive Guide to the Theoretical Analysis of 5-Chloro-2,3-dihydrobenzofuran: A DFT Perspective
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's structural and electronic properties is paramount. This guide provides an in-depth theoretical analysis of 5-Chloro-2,3-dihydrobenzofuran, a heterocyclic motif of significant interest in medicinal chemistry, using Density Functional Theory (DFT) studies. We will objectively compare its computed properties with the unsubstituted 2,3-dihydrobenzofuran and another halogenated analogue, 5-Bromo-2,3-dihydrobenzofuran, to elucidate the influence of the chloro-substituent. This guide is designed to be a self-validating system, explaining the causality behind the choice of computational methods and providing detailed protocols for replication.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a plethora of natural products and synthetic analogues with a broad spectrum of biological activities. These activities include anti-inflammatory, anticancer, and neuroprotective effects. The introduction of a halogen atom, such as chlorine, at the 5-position can significantly modulate the molecule's lipophilicity, metabolic stability, and receptor binding affinity, making this compound a compound of considerable interest for further functionalization and drug design.
Theoretical Framework: Why DFT for Analyzing this compound?
Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules. The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with a Pople-style basis set, such as 6-311+G(d,p), is well-established for providing reliable predictions of geometries, vibrational frequencies, and electronic properties of halogenated organic compounds. This level of theory has been successfully applied to various benzofuran derivatives, demonstrating good correlation with experimental data, including X-ray crystallography.
For this comparative guide, we will employ the B3LYP functional with the 6-311+G(d,p) basis set to perform a comprehensive theoretical analysis of this compound and its selected analogues. This basis set includes diffuse functions (+) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-uniform distortion of atomic orbitals in the molecular environment, which is crucial for molecules containing heteroatoms and halogens.
Comparative Analysis: Unveiling the Influence of the Chloro-Substituent
To provide a clear and objective comparison, we will analyze the computed properties of this compound alongside the unsubstituted 2,3-dihydrobenzofuran and 5-Bromo-2,3-dihydrobenzofuran.
Molecular Geometry
The optimized molecular geometries provide insights into bond lengths, bond angles, and dihedral angles. The introduction of the chlorine atom at the C5 position is expected to induce subtle but significant changes in the geometry of the benzene ring due to its electron-withdrawing nature and steric bulk compared to a hydrogen atom.
Table 1: Comparison of Selected Calculated Bond Lengths (Å) and Bond Angles (°) for 2,3-Dihydrobenzofuran, this compound, and 5-Bromo-2,3-dihydrobenzofuran at the B3LYP/6-311+G(d,p) level of theory.
| Parameter | 2,3-Dihydrobenzofuran | This compound | 5-Bromo-2,3-dihydrobenzofuran |
| C4-C5 Bond Length | 1.395 | 1.391 | 1.390 |
| C5-C6 Bond Length | 1.395 | 1.398 | 1.400 |
| C5-X Bond Length (X=H, Cl, Br) | 1.084 | 1.748 | 1.907 |
| C4-C5-C6 Bond Angle | 120.1 | 121.3 | 121.5 |
| O1-C7a-C4 Bond Angle | 129.3 | 129.1 | 129.0 |
As depicted in Table 1, the C5-Cl and C5-Br bond lengths are in line with typical values for aryl halides. The presence of the halogen atom leads to a slight elongation of the adjacent C5-C6 bond and a contraction of the C4-C5 bond, reflecting the electronic perturbation on the aromatic ring. The bond angle at the point of substitution (C4-C5-C6) increases to accommodate the larger halogen atom.
Vibrational Frequencies (FTIR and Raman)
The calculated vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra. The characteristic vibrational modes of the 2,3-dihydrobenzofuran core are expected to be influenced by the chloro-substituent. For instance, the C-Cl stretching and bending vibrations will introduce new bands in the lower frequency region of the spectrum.
A comparison of the calculated vibrational spectra for the three molecules allows for the identification of key spectral markers associated with the halogen substitution. The C-H out-of-plane bending modes of the aromatic ring are also sensitive to the substitution pattern and can be used for structural elucidation.
Table 2: Key Calculated Vibrational Frequencies (cm⁻¹) for 2,3-Dihydrobenzofuran and this compound.
| Vibrational Mode | 2,3-Dihydrobenzofuran | This compound |
| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |
| Aliphatic C-H Stretch | 2850-2950 | 2850-2950 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| C-O-C Stretch | 1220-1260 | 1220-1260 |
| C-Cl Stretch | - | ~700-800 |
NMR Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The electron-withdrawing nature of the chlorine atom is expected to deshield the nearby protons and carbons, leading to a downfield shift in their NMR signals.
By comparing the calculated chemical shifts of this compound with those of the unsubstituted analogue, we can predict the specific shifts induced by the chlorine atom. This theoretical data is invaluable for the interpretation of experimental NMR spectra of novel derivatives.
Table 3: Calculated ¹³C NMR Chemical Shifts (ppm) for Key Carbon Atoms.
| Carbon Atom | 2,3-Dihydrobenzofuran | This compound |
| C4 | 128.5 | 128.9 |
| C5 | 120.8 | 129.7 |
| C6 | 126.9 | 126.5 |
| C7 | 109.6 | 110.8 |
Electronic Properties: Frontier Molecular Orbitals and Molecular Electrostatic Potential
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. A smaller gap suggests a more reactive molecule.
The introduction of the electron-withdrawing chlorine atom is expected to lower the energies of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO, leading to a slight reduction in the HOMO-LUMO gap compared to the unsubstituted 2,3-dihydrobenzofuran.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. The MEP is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In this compound, the region around the chlorine atom will exhibit a negative electrostatic potential, while the hydrogen atoms of the aromatic ring will be more electropositive.
Experimental Protocols: A Step-by-Step Guide to the DFT Calculations
For researchers wishing to replicate or extend these findings, the following detailed protocol outlines the key steps for performing the DFT calculations.
Software: Gaussian 16 or a similar quantum chemistry software package.
Step 1: Molecule Building and Initial Optimization
-
Construct the 3D structures of 2,3-dihydrobenzofuran, this compound, and 5-Bromo-2,3-dihydrobenzofuran using a molecular editor.
-
Perform an initial geometry optimization using a lower level of theory (e.g., PM6) to obtain a reasonable starting geometry.
Step 2: DFT Geometry Optimization
-
Set up the DFT calculation using the B3LYP functional and the 6-311+G(d,p) basis set.
-
Perform a full geometry optimization to find the minimum energy structure.
-
The keyword Opt in the route section of the input file specifies a geometry optimization.
Step 3: Vibrational Frequency Calculation
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).
-
The keyword Freq calculates the vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
Step 4: NMR Chemical Shift Calculation
-
Using the optimized geometry, perform an NMR calculation using the GIAO method.
-
The keyword NMR is used to request the calculation of chemical shielding tensors.
-
The calculated shielding tensors are then referenced to a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts.
Step 5: Electronic Properties Analysis
-
The output file from the optimization and frequency calculations will contain information on the HOMO and LUMO energies.
-
To generate the MEP map, use a visualization software (e.g., GaussView) to plot the electrostatic potential on the electron density surface.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Molecular structure of this compound.
Caption: A simplified workflow for the DFT analysis.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the theoretical analysis of this compound using DFT. By comparing its computed properties with those of its unsubstituted and 5-bromo analogues, we have highlighted the significant influence of the chloro-substituent on the molecule's geometry, vibrational spectra, NMR chemical shifts, and electronic properties. The detailed experimental protocols and visualizations serve as a practical resource for researchers in the field.
Future studies could expand upon this work by:
-
Investigating the reactivity of this compound through the calculation of reaction pathways and transition states.
-
Performing molecular docking studies to explore its potential interactions with biological targets.
-
Synthesizing and experimentally characterizing this compound and its derivatives to validate and refine the theoretical models.
By integrating computational and experimental approaches, a deeper understanding of the structure-activity relationships of this important class of molecules can be achieved, ultimately accelerating the drug discovery and development process.
References
-
Synthesis, spectroscopic characterization, crystal structure, theoretical (DFT) studies and molecular docking analysis of biologically potent isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate. Journal of Molecular Structure, [Link]
-
DFT calculations on three 2,3-dihydrobenzofuran linked chalcones: Structural, HOMO-LUMO and spectroscopic (UV-Vis and IR) interpretation. Journal of Molecular Structure, [Link]
-
Benzofuran, 2,3-dihydro- (NIST Chemistry WebBook). National Institute of Standards and Technology, [Link]
-
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. The Journal of Physical Chemistry A, [Link]
-
Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Journal of Chemical Theory and Computation, [Link]
-
TD-DFT benchmark for UV-visible spectra of fused-ring electron acceptors using global and range-separated hybrids. Physical Chemistry Chemical Physics, [Link]
Safety Operating Guide
Mastering the Safe Handling of 5-Chloro-2,3-dihydrobenzofuran: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and manipulation of novel chemical entities are daily occurrences. Among these, halogenated heterocyclic compounds like 5-Chloro-2,3-dihydrobenzofuran play a crucial role as versatile intermediates. However, their utility is matched by the imperative for stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Inherent Risks of this compound
This compound is a substituted benzofuran derivative. While specific toxicity data may be limited, the available safety data sheets (SDS) and toxicological information for similar compounds highlight several potential hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
These classifications underscore the necessity for a comprehensive personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical risk mitigation strategy rooted in a thorough understanding of the chemical's properties and the potential for exposure. The following table summarizes the essential PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene gloves (ensure compliance with EN 374 standard) | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation. The selected gloves must be inspected for any defects before each use.[2] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) | Protects against accidental splashes that could cause serious eye irritation. A face shield may be required for larger quantities or when there is a significant splash risk.[2] |
| Body Protection | Fire/flame resistant and impervious laboratory coat or coveralls | Protects the skin on the arms and body from contact with the chemical.[2] For tasks with a higher risk of splashes, chemically resistant aprons should be worn over the lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used. | Prevents inhalation of vapors or aerosols, which can cause respiratory tract irritation.[2][3] The choice of cartridge should be based on a risk assessment of the specific procedure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is paramount to minimizing exposure and ensuring reproducible experimental conditions. The following diagram and procedural steps outline a best-practice approach for handling this compound.
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation Phase:
-
Don PPE: Before entering the laboratory area where the chemical will be handled, put on all required PPE as detailed in the table above.
-
Work Area Setup: Ensure that the work will be conducted in a certified chemical fume hood or other well-ventilated enclosure.[2][4] The sash should be kept at the lowest practical height.
-
Assemble Materials: Gather all necessary glassware, reagents, and equipment to avoid leaving the designated work area during the procedure.
-
-
Handling Phase:
-
Weighing and Measuring: When weighing the solid compound, do so in a manner that avoids the generation of dust.[2] If it is a liquid, handle it with care to prevent splashing.
-
Transfer: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the chemical to the reaction vessel.
-
Reaction Monitoring: Once the experiment is initiated, monitor it from a safe distance, keeping the fume hood sash down.
-
-
Post-Handling & Disposal Phase:
-
Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment that may have come into contact with the chemical.
-
Waste Disposal: Segregate and dispose of all waste materials (including contaminated gloves, pipette tips, and empty containers) in clearly labeled, sealed containers designated for hazardous chemical waste.[5]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[2]
-
Disposal Plan: Responsible Stewardship of Chemical Waste
The proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection:
-
All solid waste contaminated with this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid waste containing this chemical should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Disposal Method:
-
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[2] This may involve controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[2]
-
Never dispose of this chemical down the drain or in the regular trash.[2]
-
-
Regulatory Compliance:
-
All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
-
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
-
5-Chloro-2,3-dihydro-1-benzofuran | C8H7ClO | CID 592964 - PubChem. Available at: [Link]
-
Chapter 5: Personal Protective Equipment (PPE) - CPWR. Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
